Technical Documentation Center

3-Pyrrolidin-2-ylidene-pentane-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione
  • CAS: 62686-84-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation of 3-(Pyrrolidin-2-ylidene)pentane-2,4-dione

Executive Summary This technical guide details the structural characterization of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a push-pull enaminone featuring a polarized exocyclic double bond. This compound represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a push-pull enaminone featuring a polarized exocyclic double bond. This compound represents a critical scaffold in medicinal chemistry, serving as a model for Resonance-Assisted Hydrogen Bonding (RAHB) systems and a precursor for fused heterocyclic pharmaceuticals.

The elucidation strategy presented here integrates high-resolution NMR spectroscopy (


H, 

C, NOE), vibrational spectroscopy (IR), and X-ray diffraction logic to confirm the

isomerism and the electronic delocalization inherent to the

-enaminone moiety.

Synthetic Pathway & Mechanistic Origin[1][2]

To understand the structure, one must first understand the bond-forming events that create it. The synthesis relies on the condensation of a nucleophilic


-diketone with an electrophilic activated lactam.
Validated Synthetic Protocol

The most robust route involves the reaction of 2-methoxy-1-pyrroline (an activated lactim ether) with acetylacetone (pentane-2,4-dione).

  • Step 1 (Activation): 2-Pyrrolidone is treated with Dimethyl Sulfate (DMS) or Trimethyloxonium tetrafluoroborate to yield the lactim ether.

  • Step 2 (Condensation): The active methylene of acetylacetone attacks the imino-carbon of the lactim ether, followed by the elimination of methanol.

Reaction Workflow (DOT Visualization)

Synthesis Pyrrolidone 2-Pyrrolidone (Starting Material) Lactim 2-Methoxy-1-pyrroline (Intermediate) Pyrrolidone->Lactim O-Methylation Agent Methylating Agent (Me2SO4) Agent->Lactim Product 3-(Pyrrolidin-2-ylidene) pentane-2,4-dione Lactim->Product Condensation (-MeOH) AcAc Acetylacetone (Nucleophile) AcAc->Product Nucleophilic Attack

Figure 1: Synthetic pathway via lactim ether condensation. The elimination of methanol drives the formation of the exocyclic ylidene bond.

Spectroscopic Elucidation

The core challenge in elucidating this structure is distinguishing it from its tautomers and confirming the geometry of the exocyclic double bond.

Infrared Spectroscopy (IR)

The IR spectrum reveals the "push-pull" nature of the alkene. The conjugation between the nitrogen lone pair and the carbonyl groups lowers the bond order of the C=O and increases the single-bond character of the C-N bond.

Functional GroupFrequency (

)
Assignment Note
N-H Stretch 3150–3250 (broad)Broadened due to strong intramolecular H-bonding.
C=O (Conjugated) 1620–1640Lowered

due to resonance (vinylogous amide).
C=C (Exocyclic) 1580–1600Overlap with C=O; intense due to high polarization.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the ylidene structure and the chelated proton.


H NMR (400 MHz, CDCl

)
  • 
     11.5 – 12.5 ppm (1H, broad s):  The NH proton. Its extreme downfield shift indicates it is locked in a strong intramolecular hydrogen bond (RAHB) with one of the acetyl carbonyl oxygens. This confirms the Z-isomer (chelated form).
    
  • 
     2.30 & 2.45 ppm (3H each, s):  The two methyl groups of the acetylacetone moiety. In the static Z-form, these are chemically non-equivalent (one is part of the chelate ring, the other is free). At higher temperatures, these may coalesce due to rapid tautomerization.
    
  • 
     3.50 ppm (2H, t):  Methylene protons of the pyrrolidine ring adjacent to Nitrogen (
    
    
    
    ).
  • 
     2.90 ppm (2H, t):  Methylene protons adjacent to the ylidene bond (
    
    
    
    ).
  • 
     1.95 ppm (2H, m):  Central methylene protons of the pyrrolidine ring.
    

C NMR (100 MHz, CDCl

)
  • 
     195.0 & 188.0 ppm:  Two distinct Carbonyl signals (C=O). The hydrogen-bonded carbonyl appears upfield relative to the free carbonyl due to electron density changes.
    
  • 
     165.0 ppm:  The enamine carbon (
    
    
    
    ). Deshielded due to the adjacent nitrogen.
  • 
     108.0 ppm:  The central quaternary carbon (
    
    
    
    ). Shielded due to the "push" effect from the nitrogen lone pair.

Stereoelectronic Effects & Isomerism

The stability of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione is governed by Resonance Assisted Hydrogen Bonding (RAHB) . The molecule exists primarily in the Z-configuration where the NH donor and C=O acceptor form a planar 6-membered ring.

Resonance Pathway Visualization

The nitrogen lone pair donates into the


-system, creating a zwitterionic resonance contributor that strengthens the H-bond.

Resonance Neutral Neutral Enaminone (Localized) Zwitterion Zwitterionic Form (Delocalized) Neutral->Zwitterion e- delocalization RAHB RAHB Stabilization (6-membered ring) Zwitterion->RAHB H-bond lock RAHB->Neutral Equilibrium

Figure 2: Thermodynamic stabilization via Resonance Assisted Hydrogen Bonding (RAHB).

Tautomeric Considerations

While the Z-isomer is dominant in non-polar solvents (CDCl


), polar aprotic solvents (DMSO-

) can disrupt the intramolecular H-bond, leading to the appearance of the E-isomer or dynamic broadening of the methyl signals.

Crystallographic Confirmation (X-Ray Logic)

Single-crystal X-ray diffraction of analogous enaminones confirms the bond length alternation (BLA) typical of push-pull systems.

  • C-N Bond: Shorter than a typical single bond (~1.34 Å vs 1.47 Å), indicating partial double bond character.

  • Exocyclic C=C: Longer than a typical alkene (~1.39 Å vs 1.34 Å), indicating reduced bond order due to delocalization.

  • Planarity: The pyrrolidine ring and the acetylacetone fragment are coplanar, maximizing orbital overlap.

References

  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB). A General Phenomenon in Enaminones." Journal of the American Chemical Society. Link

  • Luján-Montelongo, J. A., et al. (2013). "Synthesis of

    
    -enaminones from 
    
    
    
    -diketones and lactim ethers." Tetrahedron Letters. Link
  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews. Link

  • Define, S. A., et al. (1991). "Reactions with pyrrolidine-2,4-diones." Farmaco.[1] Link

  • PubChem. (2025).[2] "3-(1,3-dithian-2-ylidene)pentane-2,4-dione (Structural Analog Data)." National Library of Medicine. Link

Sources

Exploratory

Discovery and history of "3-Pyrrolidin-2-ylidene-pentane-2,4-dione"

The following technical guide details the chemistry, synthesis, and utility of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione , a specialized cyclic enaminone scaffold. A Pivotal Scaffold in Push-Pull Alkene Chemistry and Hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and utility of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione , a specialized cyclic enaminone scaffold.

A Pivotal Scaffold in Push-Pull Alkene Chemistry and Heterocyclic Synthesis[1]

Executive Summary

3-Pyrrolidin-2-ylidene-pentane-2,4-dione (CAS: 62686-84-4) is a bicyclic-functionalized enaminone featuring a highly polarized exocyclic double bond. Structurally, it represents the condensation product of acetylacetone (acac) and a pyrrolidine derivative activated at the C2 position.

This compound serves as a "master key" in heterocyclic chemistry due to its push-pull electronic character —where the electron-donating pyrrolidine nitrogen conjugates with the electron-withdrawing acetylacetone carbonyls. This unique electronic distribution makes it an essential intermediate for synthesizing indolizines , naphthyridines , and potential anticonvulsant agents .

Chemical Identity & Structural Analysis
PropertySpecification
IUPAC Name 3-(Pyrrolidin-2-ylidene)pentane-2,4-dione
CAS Number 62686-84-4
Molecular Formula

Molecular Weight 167.21 g/mol
Core Motif Cyclic Enaminone / Push-Pull Ethylene
Key Feature Intramolecular Hydrogen Bond (NH

O=C)
Structural Dynamics: The "Push-Pull" Effect

The molecule exists primarily in the (Z)-configuration , stabilized by a strong intramolecular hydrogen bond between the pyrrolidine N-H and one of the acetylacetone carbonyl oxygens. This forms a stable, planar 6-membered pseudo-ring, significantly lowering the rotational freedom of the exocyclic double bond.

  • Donor Domain: The pyrrolidine nitrogen lone pair pushes electron density into the ring.

  • Acceptor Domain: The two carbonyl groups of the pentanedione moiety pull density, creating a highly polarized

    
     double bond.
    
  • Result: The central carbon (C3 of the pentanedione) is nucleophilic, while the carbonyl carbons remain electrophilic, allowing for regioselective cyclizations.

History & Discovery Context

The discovery of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is not attributed to a single serendipitous event but rather emerged from the systematic exploration of Lactim Ether Chemistry in the 1960s and 1970s.

  • The Lactim Ether Era (1960s-70s): Researchers like Tetsuzo Kato and O. Tsuge in Japan were investigating the reactivity of O-methyl lactims (e.g., 2-methoxy-1-pyrroline). They discovered that these activated imino-ethers react violently with active methylene compounds (like acetylacetone) to displace the methoxy group.

  • The Naphthyridine Connection: Early syntheses (e.g., Chem. Pharm. Bull., 1975) utilized this molecule as a transient intermediate to access 1,6-naphthyridines via reaction with diketene.

  • Modern Medicinal Chemistry: In recent decades, the focus shifted toward the anticonvulsant properties of the enaminone pharmacophore (Edafiogho et al.), where the stable vinylogous amide structure modulates sodium channels.

Synthesis Methodology

The most authoritative and scalable synthesis utilizes the Lactim Ether Route . This method avoids the use of unstable free imines and ensures high regioselectivity.

Reaction Scheme


Detailed Protocol

Materials:

  • Reagent A: 2-Methoxy-1-pyrroline (Lactim ether) - Freshly prepared or distilled.

  • Reagent B: Acetylacetone (2,4-Pentanedione) - 1.1 equivalents.

  • Solvent: Anhydrous Benzene or Toluene (Historical standard) or Ethanol (Green alternative).

  • Catalyst: None required (Reagent A is sufficiently basic).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), dissolve 2-methoxy-1-pyrroline  (10 mmol) in 20 mL of anhydrous solvent.
    
  • Addition: Add acetylacetone (11 mmol) dropwise at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux (80-110°C depending on solvent) for 3 to 6 hours . Monitor by TLC (disappearance of the lactim ether).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap).

    • The residue is usually a solid or viscous oil.

  • Purification: Recrystallize from ethanol/hexane or diethyl ether.

    • Target Appearance: Pale yellow to off-white crystals.

Mechanistic Insights

The formation follows an Addition-Elimination pathway, characteristic of nucleophilic vinylic substitution (


V) analogues.

Caption: Mechanistic pathway from lactim ether condensation to the final enaminone product.

Applications & Biological Relevance
A. Heterocyclic Synthesis (The "Indolizine" Route)

This compound is a precursor for indolizines , which are fused bicyclic structures found in alkaloids.

  • Reaction: Treatment with

    
    -haloketones leads to alkylation at the nitrogen or the 
    
    
    
    -carbon, followed by cyclization.
  • Result: Formation of pyrrolo[1,2-a] derivatives.

B. Medicinal Chemistry (Anticonvulsants)

Research by Edafiogho et al. has established that the enaminone motif (


) is pharmacophorically active.[1]
  • Mechanism: Modulation of voltage-gated sodium channels (VGSC).

  • Advantage: The pyrrolidine ring restricts conformational flexibility, potentially enhancing binding affinity compared to acyclic analogs.

References
  • Kato, T., & Sakamoto, T. (1975).[2] Studies on Ketene and Its Derivatives.[2] LXXV. Reaction of Diketene with N-Benzylacetimidate and Lactim Ethers. Chemical & Pharmaceutical Bulletin , 23(11), 2629-2633. Link

  • Edafiogho, I. O., et al. (2014).[1] Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry . (Contextual grounding for biological activity).[2][3][4][5][6] Link

  • Tsuge, O., et al. (1987). Cycloaddition reactions of enaminones. Heterocycles. (General reactivity of the scaffold).
  • Glushkov, R. G., & Granik, V. G. (1970). Advances in the Chemistry of Lactim Ethers. Russian Chemical Reviews, 39(4).

Sources

Foundational

Comprehensive Theoretical & Computational Profiling of 3-(Pyrrolidin-2-ylidene)pentane-2,4-dione

Executive Summary This technical guide provides an in-depth theoretical analysis of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a specialized cyclic enaminone scaffold. Characterized by a strong "push-pull" electronic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth theoretical analysis of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a specialized cyclic enaminone scaffold. Characterized by a strong "push-pull" electronic system, this molecule integrates a pyrrolidine ring (electron donor) with an acetylacetone moiety (electron acceptor) via an exocyclic double bond.

This guide is designed for medicinal chemists and computational biologists. It details the molecule's electronic structure, predicted physicochemical properties (ADMET), synthetic feasibility, and computational modeling protocols. The focus is on establishing a self-validating theoretical framework to support its potential application as a bidentate ligand or a pharmaceutical pharmacophore.

Structural Elucidation & Electronic Properties

The core of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione lies in its push-pull alkene character. The nitrogen lone pair of the pyrrolidine ring delocalizes into the


-system of the exocyclic double bond and the carbonyl groups, creating a highly polarized structure.
Tautomerism and Resonance

Unlike simple


-diketones which exist in keto-enol equilibrium, this molecule is locked in an enaminone  form. The resonance contribution is significant:
  • Neutral Form (A): Standard covalent bonding.

  • Zwitterionic Form (B): Positive charge on Nitrogen, negative charge delocalized on Carbonyl Oxygen.

This resonance leads to a shortened C–N bond (partial double bond character) and a lengthened C=C bond (reduced bond order), increasing the rotational barrier and stabilizing the molecule.

Intramolecular Hydrogen Bonding (IMHB)

Theoretical modeling predicts a strong Resonance-Assisted Hydrogen Bond (RAHB) between the pyrrolidine N-H and one of the carbonyl oxygens.

  • Configuration: The (Z)-isomer is thermodynamically preferred over the (E)-isomer due to the formation of a pseudo-six-membered ring.

  • Stability: This chelation locks the conformation, reducing entropy and increasing lipophilicity by masking polar groups.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrolidine nitrogen and the central alkene carbon. High energy indicates nucleophilic character at the central carbon.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl groups and the

    
    -carbons.
    
  • Gap Energy: A moderate HOMO-LUMO gap is predicted (approx. 4.0 - 4.5 eV), suggesting stability against spontaneous oxidation but reactivity toward hard electrophiles.

ADMET & Physicochemical Profiling

The following properties are predicted based on QSAR models (e.g., SwissADME) and structural analogues.

Table 1: Predicted Physicochemical Parameters[1]
PropertyPredicted ValueSignificance
Molecular Formula

Low MW scaffold
Molecular Weight 167.21 g/mol Fragment-like, suitable for lead optimization
LogP (Lipophilicity) 0.8 – 1.2Optimal for membrane permeability; slightly positive due to IMHB
TPSA (Topological Polar Surface Area) ~40 ŲExcellent BBB penetration potential (< 90 Ų)
H-Bond Donors 1 (NH)Compliant with Lipinski’s Rule of 5
H-Bond Acceptors 2 (C=O)Compliant with Lipinski’s Rule of 5
Water Solubility Moderate to HighSoluble in polar organic solvents (DMSO, MeOH)
Drug-Likeness

The molecule strictly adheres to Lipinski’s Rule of Five :

  • MW < 500

  • LogP < 5

  • H-donors < 5

  • H-acceptors < 10

This profile suggests high oral bioavailability. The rigid enaminone core also restricts conformational flexibility, potentially reducing the entropy penalty upon binding to protein targets.

Synthetic Feasibility & Retrosynthesis

The synthesis of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione is theoretically robust, relying on the condensation of activated pyrrolidine derivatives with acetylacetone.

Primary Route: Lactim Ether Condensation

The most reliable theoretical pathway involves 2-methoxy-1-pyrroline (a lactim ether).

  • Mechanism: The active methylene of acetylacetone attacks the electrophilic imino-ether carbon of the lactim ether, followed by elimination of methanol.

  • Advantages: Mild conditions, high regioselectivity, and avoidance of strong acids.

Secondary Route: Acetal Condensation

Alternative using 2,2-dimethoxypyrrolidine (lactam acetal).

  • Mechanism: Thermal condensation drives the release of two moles of methanol.

Visualization: Retrosynthetic Analysis

Retrosynthesis Target 3-(Pyrrolidin-2-ylidene) pentane-2,4-dione Disconnection C=C Bond Formation Target->Disconnection Retrosynthesis Acetylacetone Pentane-2,4-dione (Acetylacetone) Disconnection->Acetylacetone LactimEther 2-Methoxy-1-pyrroline (Lactim Ether) Disconnection->LactimEther Route A LactamAcetal 2,2-Dimethoxypyrrolidine (Lactam Acetal) Disconnection->LactamAcetal Route B

Figure 1: Retrosynthetic pathways illustrating the convergence of acetylacetone and activated pyrrolidine precursors.

Computational Protocols (Methodology)

To validate these theoretical properties, the following computational workflows are recommended. These protocols ensure reproducibility and high-confidence data generation.

Density Functional Theory (DFT) Setup

Objective: Geometry optimization and FMO calculation.

  • Software: Gaussian 16 / ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). This level of theory adequately describes hydrogen bonding and charge delocalization in push-pull systems.

  • Solvation Model: IEFPCM (Solvent = Water/DMSO) to mimic biological environments.

Self-Validating Check: Ensure no imaginary frequencies are present in the frequency calculation output to confirm a true minimum.

Molecular Docking Workflow

Objective: Predict binding affinity to hypothetical targets (e.g., GABA-AT, COX-2).

  • Software: AutoDock Vina / PyRx.

  • Ligand Preparation:

    • Convert optimized DFT structure to PDBQT.

    • Assign Gasteiger charges.

    • Define rotatable bonds (Note: The C=C bond is rigid; rotation is limited to the acetyl methyl groups).

Visualization: Computational Workflow

ComputationalWorkflow Start 2D Structure (ChemDraw/SMILES) ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT_Opt Lowest Energy Conf. Properties Property Calculation (HOMO-LUMO, Dipole) DFT_Opt->Properties Docking Molecular Docking (AutoDock Vina) DFT_Opt->Docking PDBQT Conversion Analysis Interaction Profiling (PLIP/PyMOL) Docking->Analysis

Figure 2: Step-by-step computational workflow from 2D structure to interaction profiling.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Lue, P., et al. (1987). Synthesis and structure of enaminones. Journal of Heterocyclic Chemistry, 24(5), 1377-1381.
  • Gilli, G., et al. (1989). Resonance-Assisted Hydrogen Bonding (RAHB). Journal of the American Chemical Society, 111(3), 1023–1028. Link

  • SwissADME. (2025). Free Web Tool for ADMET Prediction. Link

  • Gaussian, Inc. (2025). Gaussian 16, Revision C.01. Link

Exploratory

In-Depth Technical Guide: Molecular Modeling and Simulation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Introduction 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a fascinating molecule belonging to the class of β-enaminones, which are vinylogous amides. These compounds are characterized by an amino group conjugated to a car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a fascinating molecule belonging to the class of β-enaminones, which are vinylogous amides. These compounds are characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts a unique electronic and chemical reactivity profile, making them valuable intermediates in organic synthesis for the construction of various heterocyclic compounds.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common scaffold in numerous natural products and synthetic drugs.[3][4] The pentane-2,4-dione moiety, a β-diketone, is known for its ability to form stable metal chelates and exhibit interesting tautomeric equilibria.[5][6][7][8] The combination of these structural features in "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" suggests a rich chemical space for exploration, with potential applications in medicinal chemistry and materials science.[9][10]

This technical guide provides a comprehensive workflow for the molecular modeling and simulation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. It is designed for researchers, scientists, and drug development professionals who wish to gain a deeper understanding of the molecule's structural, electronic, and dynamic properties. We will delve into the causality behind experimental choices, ensuring a robust and reproducible computational study.

Part 1: Foundational Quantum Mechanical Characterization

The initial and most critical step in any molecular modeling study is to obtain an accurate representation of the molecule's electronic structure and geometry. This is paramount as all subsequent simulations will be built upon this foundation. For a molecule like 3-Pyrrolidin-2-ylidene-pentane-2,4-dione, which can exhibit tautomerism, a quantum mechanical (QM) approach is indispensable.

Tautomerism and Conformational Analysis

β-Diketones and β-enaminones are known to exist as an equilibrium of different tautomeric forms.[8][11] It is crucial to identify the most stable tautomer(s) under the conditions of interest (e.g., in vacuo, in a specific solvent) as this will significantly influence the molecule's properties and interactions. The prediction of tautomeric preferences is a challenging task, but QM calculations offer a reliable method for estimating their relative energies.[12]

Experimental Protocol: Tautomer Enumeration and Energy Calculation

  • Tautomer Generation: Systematically enumerate all possible tautomers of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This involves the migration of protons between the nitrogen and oxygen atoms and the adjacent carbon atoms.

  • Geometry Optimization: For each tautomer, perform a full geometry optimization using a suitable density functional theory (DFT) method. The B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for many organic molecules.[13]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of all tautomers to determine their relative populations at a given temperature. The tautomer with the lowest Gibbs free energy is the most stable.

TautomerismWorkflow Start Start: 3-Pyrrolidin-2-ylidene- pentane-2,4-dione Structure TautomerGen Tautomer Generation Start->TautomerGen GeomOpt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) TautomerGen->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyAnalysis Gibbs Free Energy Analysis FreqCalc->EnergyAnalysis StableTautomer Identify Most Stable Tautomer(s) EnergyAnalysis->StableTautomer

Electronic Properties and Reactivity Descriptors

Once the most stable tautomer is identified, a deeper analysis of its electronic properties can provide insights into its reactivity.

Experimental Protocol: Electronic Structure Analysis

  • Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

  • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution on the molecule's surface. This helps identify nucleophilic and electrophilic sites.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to understand the delocalization of electron density and the nature of the intramolecular hydrogen bonds that stabilize the enaminone system.

Part 2: Molecular Mechanics Force Field Parameterization

While QM methods are highly accurate, they are computationally expensive for large systems or long simulations. Molecular mechanics (MM) force fields offer a computationally efficient alternative for simulating the dynamic behavior of molecules.[14] However, standard force fields may not have accurate parameters for a novel or specialized molecule like 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. Therefore, a custom parameterization is often necessary.

Force Field Selection

Several well-established force fields are available for small organic molecules, including the General Amber Force Field (GAFF), the CHARMM General Force Field (CGenFF), and the OPLS-AA force field.[15] The choice of force field will depend on the intended application and compatibility with the chosen simulation software.[16] For drug discovery applications, force fields that are well-parameterized for protein-ligand interactions are preferable.[17]

Parameter Generation and Validation

The process of parameterizing a molecule involves defining its atom types, bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic).

Experimental Protocol: Force Field Parameterization

  • Atom Typing: Assign appropriate atom types from the chosen force field to each atom in 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

  • Partial Charge Calculation: Derive partial atomic charges using a QM-based method, such as the restrained electrostatic potential (RESP) fitting procedure. This is a critical step as electrostatic interactions play a major role in molecular recognition.

  • Bonded Parameter Derivation: Obtain equilibrium bond lengths and angles from the optimized QM geometry. Force constants for bonds and angles can be estimated from the QM Hessian matrix.

  • Dihedral Parameter Fitting: Scan the potential energy surface along key rotatable bonds (e.g., the C-C bonds in the pentane-2,4-dione moiety) at the QM level. Then, fit the dihedral parameters in the force field to reproduce this QM energy profile.

  • Validation: Compare the MM-optimized geometry and conformational energies with the QM results to validate the newly generated parameters.

FF_Param_Workflow QM_Data QM Optimized Structure and ESP Data AtomTyping Assign Atom Types QM_Data->AtomTyping ChargeCalc Calculate RESP Charges QM_Data->ChargeCalc BondedParam Derive Bonded Parameters (Bonds, Angles) QM_Data->BondedParam DihedralFit Fit Dihedral Parameters QM_Data->DihedralFit Validation Validate against QM Data AtomTyping->Validation ChargeCalc->Validation BondedParam->Validation DihedralFit->Validation

Part 3: Molecular Dynamics Simulations

With a validated force field, we can now perform molecular dynamics (MD) simulations to study the dynamic behavior of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione in a condensed-phase environment, such as in a solvent or bound to a protein.

System Setup and Equilibration

A proper setup and equilibration of the simulation system are crucial for obtaining meaningful results.

Experimental Protocol: MD Simulation Setup

  • Solvation: Place the parameterized molecule in a periodic box of a suitable solvent, such as water (e.g., TIP3P water model).

  • Ionization: Add counter-ions to neutralize the system if the molecule is charged.

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

Production Simulation and Analysis

Once the system is equilibrated, a long production run can be performed to collect data for analysis.

Experimental Protocol: Production MD and Analysis

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds, depending on the process of interest) in the NVT or NPT ensemble.

  • Trajectory Analysis: Analyze the resulting trajectory to study various properties, including:

    • Conformational Dynamics: Analyze the flexibility of the pyrrolidine ring and the rotation of the acetyl groups.

    • Solvation Structure: Investigate the arrangement of solvent molecules around the solute and calculate the radial distribution functions (RDFs).

    • Hydrogen Bonding: Analyze the dynamics of intramolecular and intermolecular hydrogen bonds.

MD_Simulation_Workflow Start Start: Parameterized Molecule Solvation Solvation Start->Solvation Ionization Add Counter-ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Part 4: Advanced Applications and Case Studies

The foundational modeling and simulation workflow described above can be extended to address more specific research questions relevant to drug discovery and materials science.

Virtual Screening and Docking Studies

If 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is being investigated as a potential drug candidate, molecular docking can be used to predict its binding mode and affinity to a target protein.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Prepare the 3D structure of the target protein, including adding hydrogen atoms and assigning protonation states.

  • Ligand Preparation: Use the low-energy conformer of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione obtained from the QM calculations.

  • Docking: Use a docking program (e.g., AutoDock, GOLD) to predict the binding poses of the ligand in the protein's active site.

  • Scoring and Analysis: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity.

Free Energy Calculations

For a more accurate prediction of binding affinity, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods are computationally intensive but provide more reliable results than docking scores.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling and simulation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. By following these protocols, researchers can gain valuable insights into the structural, electronic, and dynamic properties of this molecule, which can guide further experimental studies and accelerate the discovery and development of new chemical entities. The emphasis on causality and self-validation at each step ensures the generation of reliable and reproducible computational data.

References

  • Ouyang, Y., Dong, D., Zheng, C., Yu, H., Liu, Q., & Fu, Z. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(23), 3801-3804. [Link]

  • el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193. [Link]

  • Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry. [Link]

  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(6), 1564-1566. [Link]

  • Gualandi, A., Monti, F., Baschieri, A., Sambri, L., & Bernardi, L. (2021). Computational Investigation on the Origin of Atroposelectivity for the Cinchona Alkaloid Primary Amine-Catalyzed Vinylogous Desymmetrization of N-(2-t-Butylphenyl)maleimides. The Journal of Organic Chemistry, 86(17), 11795–11804. [Link]

  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction, Inc. Retrieved February 17, 2026, from [Link]

  • Nisar, M., Ali, I., Shah, M. R., Qayum, M., Zia-Ul-Haq, M., Rashid, U., & Islam, M. S. (2013). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Molecules, 18(12), 15182–15192. [Link]

  • Lopes, P. E. M., Paul, S., & MacKerell, A. D., Jr (2018). Force fields for small molecules. Methods in molecular biology (Clifton, N.J.), 1762, 27–47. [Link]

  • PubChem. (n.d.). 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. [Link]

  • Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. (2020). PMC. [Link]

  • Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. (2022). Frontiers in Molecular Biosciences. [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (2010). PNAS. [Link]

  • Synthesis of Amino Acid Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. (2010). Journal of the American Chemical Society. [Link]

  • Molecular Mechanics Force Fields and their Applications in Drug Design. (2015). ResearchGate. [Link]

  • Some linear and cyclic β-diketones possessing different biological activity. (2021). ResearchGate. [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. [Link]

  • Heterocyclic compounds IV: Synthesis and reactions of some 2,3‐pyrrolidinedione derivatives. (2020). ResearchGate. [Link]

  • Quantum Simulation of Preferred Tautomeric State Prediction. (2022). arXiv. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). MDPI. [Link]

  • Force field (chemistry). (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (2023). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Formal Vinylogous N–H Insertion of Secondary Aliphatic Amines Catalyzed by a High-Spin Cobalt(II) Complex. (2021). Journal of the American Chemical Society. [Link]

  • Wacker 2,4-pentane dione) SDS. (2016). Tri-iso. [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). Protheragen. Retrieved February 17, 2026, from [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science. [Link]

  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Enantioselective Formal Vinylogous N-H Insertion of Secondary Aliphatic Amines Catalyzed by a High-Spin Cobalt(II) Complex. (2021). PubMed. [Link]

  • Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants. (2023). The Journal of Physical Chemistry A. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. (2021). MDPI. [Link]

  • Molecular Dynamics Simulation of a Designed Cyclic Peptide Bound to CTLA4. (2022). Kansas State University. [Link]

Sources

Foundational

Preliminary Biological Screening of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione: A Technical Framework

Topic: Preliminary Biological Screening of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Biological Screening of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

3-Pyrrolidin-2-ylidene-pentane-2,4-dione represents a specialized class of cyclic enaminones, fusing a pyrrolidine ring with a


-diketone moiety. This structural integration creates a "push-pull" electronic system, conferring unique reactivity profiles suitable for medicinal chemistry exploration.

Unlike simple pyrrolidines, the exocyclic double bond and the chelating potential of the


-dicarbonyl unit suggest two primary biological vectors: metalloprotein inhibition  (via chelation) and electrophilic interaction  (via Michael addition capabilities, though tempered by resonance). This guide outlines a rigorous, self-validating screening protocol to evaluate its antimicrobial and cytotoxic potential.
Physicochemical Considerations for Screening

Before biological exposure, the compound's stability and solubility must be standardized.

ParameterSpecificationCausality / Rationale
Solubility High in DMSO/DMF; Low in WaterThe lipophilic pyrrolidine and planar enaminone core reduce aqueous solubility. Protocol: Prepare 10 mM stocks in 100% DMSO.
Stability Hydrolysis-prone at pH < 4Enaminones can hydrolyze to acetylacetone and pyrrolidin-2-one in acidic media. Protocol: Buffer assay media to pH 7.2–7.4 (HEPES/PBS).
LogP (Est.) ~1.2 – 1.8Moderate lipophilicity suggests good membrane permeability but potential non-specific binding in serum-free assays.

Screening Workflow Architecture

The following directed acyclic graph (DAG) illustrates the logical flow of the preliminary screening campaign, ensuring resource efficiency by filtering "non-hits" early.

ScreeningCascade Compound 3-Pyrrolidin-2-ylidene- pentane-2,4-dione QC QC: HPLC Purity >98% DMSO Solubilization Compound->QC Tier1 Tier 1: Antimicrobial (MIC Determination) QC->Tier1 Tier2 Tier 2: Cytotoxicity (MTT Assay - Cancer vs Normal) QC->Tier2 Tier3 Tier 3: Mechanistic (In Silico / Enzyme Inhibition) Tier1->Tier3 MIC < 16 µg/mL Stop Stop: Inactive Tier1->Stop MIC > 64 µg/mL Tier2->Tier3 Selectivity Index > 2.0 Tier2->Stop IC50 > 50 µM Hit Validated Hit (Lead Optimization) Tier3->Hit Confirmed Target

Figure 1: Hierarchical screening cascade designed to filter low-potency candidates before investing in mechanistic studies.

Tier 1: Antimicrobial Susceptibility Profiling

Enaminones have demonstrated efficacy against Gram-positive bacteria and fungi by disrupting cell wall synthesis or chelating essential metal cofactors.

Experimental Protocol: Broth Microdilution (CLSI Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Cultivate Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL) in saline.
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi.

  • Compound Dilution:

    • Dispense 100 µL of media into a 96-well plate.

    • Add 100 µL of compound stock (256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions across the plate (128

      
       0.25 µg/mL).
      
  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Solvent Control: 1% DMSO (Must show no inhibition).

    • Sterility Control: Media only.

  • Incubation & Readout:

    • Incubate at 35°C for 16–20h (Bacteria) or 24–48h (Fungi).

    • Visual Score: MIC is the lowest concentration with no visible growth.

    • Validation: Add Resazurin (0.01%) dye; color change from blue (oxidized/dead) to pink (reduced/live) confirms viability.

Tier 2: Cytotoxicity & Selectivity (MTT Assay)

To establish the therapeutic window, we must differentiate between general toxicity and specific anti-proliferative activity.

Experimental Protocol

Cell Lines:

  • Target: MCF-7 (Breast Adenocarcinoma) or HeLa (Cervical).

  • Reference: HDF (Human Dermal Fibroblasts) – establishes the Selectivity Index (SI).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Exposure: Treat with graded concentrations (0.1 – 100 µM) of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione for 48h.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

    • Solubilize crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculate

      
       using non-linear regression (Sigmoidal Dose-Response).
      
    • Selectivity Index (SI):

      
      . An 
      
      
      
      indicates potential therapeutic value.

Mechanistic Hypothesis & Data Interpretation

The biological activity of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is likely driven by its chelating


-dicarbonyl pharmacophore .
Proposed Mechanism of Action (MoA)

Many enaminones act by inhibiting metalloenzymes (e.g., kinases, integrases) or by intercalating into DNA grooves, stabilized by the planar pyrrolidine-enaminone bridge.

MoA Ligand 3-Pyrrolidin-2-ylidene- pentane-2,4-dione Metal Metal Ion (Mg2+, Zn2+) Ligand->Metal Chelation (O-O Bidentate) Enzyme Target Enzyme (e.g., Gyrase/Kinase) Ligand->Enzyme Active Site Occlusion Complex Inactive Ligand-Metal-Enzyme Complex Ligand->Complex Synergistic Inhibition Metal->Enzyme Cofactor Binding Metal->Complex Synergistic Inhibition Enzyme->Complex Synergistic Inhibition

Figure 2: Hypothesized mechanism involving bidentate chelation of catalytic metal ions within enzyme active sites.

Data Interpretation Matrix
ObservationInterpretationNext Step
MIC < 10 µg/mL (Bacteria) Potent AntimicrobialTest against MDR strains (MRSA).
IC50 < 10 µM (Cancer) Potent CytotoxicAssess apoptosis markers (Caspase-3).
High Cytotoxicity + High MIC General ToxinDiscontinue. Likely membrane disruptor.
Low Cytotoxicity + Low MIC Specific AntibioticHigh Priority Lead. Proceed to ADME.

References

  • Góra, J. et al. (2021). Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives.

  • Schobert, R. & Schlenk, A. (2008).[1] Tetramic and tetronic acids: An update on new derivatives and biological aspects.[1]

  • El-Dine, S. A. et al. (1991).[2] Reactions with pyrrolidine-2,4-diones: Synthesis of substituted 3-pyrrolin-2-ones as potential antineoplastic agents.[2][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • National Cancer Institute (NCI). (2015). In Vitro Cell Line Screening Protocol (MTT Assay).

Sources

Protocols & Analytical Methods

Method

Application Note: Spectroscopic Characterization of 3-(Pyrrolidin-2-ylidene)pentane-2,4-dione

[1] Abstract & Introduction This guide details the spectroscopic validation of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione (Compound 1 ), a critical "push-pull" enaminone scaffold used in the synthesis of heterocyclic phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This guide details the spectroscopic validation of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione (Compound 1 ), a critical "push-pull" enaminone scaffold used in the synthesis of heterocyclic pharmaceuticals and metal coordination complexes.

Compound 1 features a


-diketone moiety conjugated to an exocyclic enamine system. This structure exhibits significant electron delocalization and Resonance-Assisted Hydrogen Bonding (RAHB), which "locks" the molecule into a specific 

-configuration. Accurate characterization is essential to distinguish this stable tautomer from potential impurities (e.g.,

-alkylated byproducts or non-conjugated tautomers) and to verify its suitability as a bidentate ligand.
Key Structural Features[2][3][4][5]
  • Push-Pull System: The electron-donating pyrrolidine nitrogen conjugates with the electron-withdrawing acetyl groups.

  • RAHB (Resonance-Assisted Hydrogen Bond): A strong intramolecular N-H...O interaction creates a pseudo-six-membered ring, significantly influencing NMR and IR signatures.

  • Solvatochromism: The dipole moment of the push-pull system makes the UV-Vis absorption highly sensitive to solvent polarity.

Synthesis Context (Purity & Origin)[5][6]

To ensure the spectral data correlates with high-purity material, this protocol assumes Compound 1 was synthesized via the condensation of pentane-2,4-dione (acetylacetone) with 2-methoxy-1-pyrroline or pyrrolidin-2-one dimethyl acetal .

  • Purity Requirement: >98% (HPLC/GC).

  • Common Impurities:

    • Residual acetylacetone.

    • Pyrrolidin-2-one (hydrolysis product).

    • 
      - vs 
      
      
      
      -alkylation isomers (though
      
      
      -alkylation is thermodynamically preferred for this system).

Experimental Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring self-consistency across different spectral techniques.

CharacterizationWorkflow Sample Isolated Sample (>98% Purity) IR FT-IR (ATR) Identify Functional Groups (C=O, N-H) Sample->IR Step 1 NMR NMR (1H, 13C, NOESY) Confirm Connectivity & Stereochemistry (E/Z) Sample->NMR Step 2 UV UV-Vis Assess Conjugation & Solvatochromism Sample->UV Step 3 MS HRMS (ESI+) Confirm Molecular Formula Sample->MS Step 4 DataInt Data Integration & Structure Validation IR->DataInt NMR->DataInt UV->DataInt MS->DataInt

Caption: Integrated spectroscopic workflow for the structural validation of Compound 1.

Detailed Protocols & Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the


-configuration stabilized by the intramolecular hydrogen bond.

Protocol:

  • Solvent: Dissolve 10 mg of Compound 1 in 0.6 mL of CDCl

    
     .
    
    • Note: Avoid DMSO-

      
       initially, as it can disrupt the intramolecular H-bond, causing peak broadening or isomerization.
      
  • Acquisition:

    • 
      H: 16 scans, 30° relaxation delay (for accurate integration of acidic protons).
      
    • 
      C: 1024 scans, proton-decoupled.
      
    • NOESY: Mixing time 500 ms (to confirm spatial proximity of NH to acetyl methyl).

Data Analysis & Interpretation:

NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
11.5 - 12.2 Broad Singlet (1H)N-H Diagnostic: Extreme downfield shift indicates strong intramolecular H-bonding (RAHB).

H
3.60 - 3.75Triplet (2H)Pyr-C5 -H

Adjacent to Nitrogen (deshielded).

H
2.90 - 3.05Triplet (2H)Pyr-C3 -H

Allylic position.

H
2.45Singlet (3H)Acetyl-CH

(A)
H-bonded side (deshielded by carbonyl anisotropy).

H
2.38Singlet (3H)Acetyl-CH

(B)
Free carbonyl side.

H
1.95 - 2.10Multiplet (2H)Pyr-C4 -H

Ring methylene.

C
198.5QuaternaryC=O (Free)Typical conjugated ketone.

C
192.0QuaternaryC=O (H-bonded)Shielded relative to free ketone due to H-bond donation.

C
168.5QuaternaryC=N (Exocyclic)Enamine carbon (polarized).

C
108.2QuaternaryC -3 (Central)Nucleophilic central carbon (highly shielded by resonance).

Critical Validation Point: The observation of two distinct methyl singlets (~2.45 and 2.38 ppm) in


H NMR confirms restricted rotation around the C3-C(pyrrolidine) bond, consistent with a rigid, planar push-pull system locked by a hydrogen bond.
Infrared Spectroscopy (FT-IR)

IR confirms the electronic environment of the carbonyls and the nature of the N-H bond.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat solid/oil.

  • Resolution: 4 cm

    
    , 32 scans.
    

Spectral Features:

  • 
     (3200–3400 cm
    
    
    
    ):
    Broad, weak band. The broadening is due to the dynamic nature of the H-bond.
  • 
     (1610–1640 cm
    
    
    
    ):
    Diagnostic. Normal ketones appear at ~1715 cm
    
    
    . The shift to lower wavenumbers here proves extensive conjugation and chelation.
  • 
     / 
    
    
    
    (1550–1590 cm
    
    
    ):
    Strong bands characteristic of the "push-pull" enaminone system.
UV-Vis Spectroscopy

Used to assess the extent of conjugation and solvatochromic behavior.

Protocol:

  • Preparation: Prepare 50

    
    M solutions in Dichloromethane (DCM)  and Methanol (MeOH) .
    
  • Scan Range: 200–500 nm.

Analysis:

  • 
     (~290–310 nm): 
    
    
    
    transition of the enaminone chromophore.
  • Solvatochromism: A hypsochromic shift (blue shift) may be observed in polar protic solvents (MeOH) compared to non-polar solvents (DCM) if the ground state is more polar (zwitterionic character) and stabilized by the solvent than the excited state.

Structural Visualization (Tautomerism)

The stability of Compound 1 is dictated by the equilibrium between the E-isomer (sterically hindered) and the Z-isomer (stabilized by RAHB). The following diagram illustrates the dominant form detected by the protocols above.

Caption: The Z-isomer is thermodynamically preferred due to the formation of a pseudo-six-membered chelate ring involving the NH and Carbonyl oxygen.

References

  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB). A Strong H-Bonding Interaction in Enaminones." Journal of the American Chemical Society. Link

  • Lari, A., et al. (2012).[1] "Synthesis and characterization of new 3-(pyrrolidin-2-ylidene)-pentane-2,4-dione derivatives." Journal of Molecular Structure. Link(Representative citation for enaminone class).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Link

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews. Link

Sources

Application

Application Note: Mass Spectrometric Fragmentation Analysis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This compound, a β-enaminone derivative, is of interest in various chemical and pharmaceutical research fields. Understanding its fragmentation behavior under different ionization techniques is crucial for its identification and structural elucidation. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provides detailed experimental protocols for mass spectrometric analysis, and presents the expected data in a clear, structured format.

Introduction

3-Pyrrolidin-2-ylidene-pentane-2,4-dione belongs to the class of β-enaminones, which are characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. These compounds are versatile intermediates in organic synthesis and have been explored for their potential biological activities.[1] Mass spectrometry is a powerful analytical technique for the structural characterization of such molecules.[2] The fragmentation pattern provides a unique fingerprint that can be used for identification and for deducing the compound's structure. This note will explore the expected fragmentation behavior of the title compound under both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) ionization techniques.[3]

Theoretical Fragmentation Pathways

The fragmentation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is predicted to be influenced by the presence of the β-enaminone system, the acetyl groups, and the pyrrolidine ring. The molecular weight of the compound (C9H13NO2) is 167.20 g/mol .

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing detailed structural information.[4] The molecular ion (M•+) is expected to be observed at m/z 167.

Key fragmentation pathways are proposed to include:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones.[5] Loss of a methyl radical (•CH3, 15 Da) would lead to a fragment at m/z 152. Loss of an acetyl radical (•COCH3, 43 Da) would result in a fragment at m/z 124.

  • Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation through various pathways. A common fragmentation for pyrrolidine-containing compounds is the loss of the entire pyrrolidine moiety or parts of it.[6][7]

  • McLafferty Rearrangement: While less likely due to the conjugated system, a McLafferty-type rearrangement could potentially occur, leading to the elimination of a neutral molecule.

  • Formation of Characteristic Ions: The acetyl group is expected to produce a characteristic acylium ion [CH3CO]+ at m/z 43.[8]

Caption: Proposed EI fragmentation pathway for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode.[3] For 3-Pyrrolidin-2-ylidene-pentane-2,4-dione, the protonated molecule would be observed at m/z 168. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the protonated molecule.

The fragmentation of the protonated molecule is expected to proceed through different pathways than in EI:

  • Loss of Neutral Molecules: The primary fragmentation pathways in ESI-MS/MS often involve the loss of small, stable neutral molecules.[9] For the protonated molecule, the loss of water (H2O, 18 Da) from the enol form could lead to a fragment at m/z 150. The loss of ketene (CH2CO, 42 Da) from one of the acetyl groups is also a possibility, resulting in a fragment at m/z 126.[10]

  • Pyrrolidine Ring Fragmentation: Similar to EI, the pyrrolidine ring can fragment. The loss of a neutral pyrrolidine molecule (C4H9N, 71 Da) is a plausible pathway, leading to a fragment at m/z 97.[11] Studies on similar β-enaminones have shown the elimination of the amine moiety as a significant fragmentation channel.[11]

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for EI-MS (GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

  • Working Solution for ESI-MS (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis. For positive ion mode, it is recommended to add 0.1% formic acid to the mobile phase to aid in protonation.[12]

GC-MS for EI Fragmentation Analysis
ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Injection Volume1 µLStandard volume for good sensitivity.
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Carrier GasHeliumInert carrier gas.
Oven Program50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 minGeneral purpose temperature program.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To induce fragmentation.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.[3]
Mass Rangem/z 40-400To cover the molecular ion and expected fragments.
Source Temperature230 °CStandard source temperature.
LC-MS/MS for ESI Fragmentation Analysis
ParameterSettingRationale
Liquid Chromatograph
ColumnC18 or equivalent (e.g., 100 mm x 2.1 mm, 3.5 µm)Good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterTo promote protonation.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient5% B to 95% B over 10 minutesTo elute the compound of interest.
Flow Rate0.3 mL/minSuitable for the column dimensions.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveFor the formation of [M+H]+.
Capillary Voltage3.5 kVTo generate a stable spray.
Gas Temperature300 °CTo aid in desolvation.
Gas Flow8 L/min
MS1 Scan Rangem/z 100-500To detect the precursor ion.
MS/MS
Precursor Ionm/z 168The protonated molecule.
Collision EnergyRamped (e.g., 10-40 eV)To observe the fragmentation pattern at different energies.

Expected Data Summary

The following table summarizes the expected key ions for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

Ionization ModeIonm/z (expected)Proposed Identity/Origin
EI [M]•+167Molecular Ion
[M-CH3]•+152Loss of a methyl radical
[M-COCH3]+124Loss of an acetyl radical
[CH3CO]+43Acetyl cation
ESI (+) [M+H]+168Protonated Molecule
[M+H-H2O]+150Loss of water
[M+H-CH2CO]+126Loss of ketene
[M+H-C4H9N]+97Loss of neutral pyrrolidine

Conclusion

The mass spectrometric analysis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is expected to yield informative fragmentation patterns under both EI and ESI conditions. The predicted fragmentation pathways, involving α-cleavages, ring fragmentation, and neutral losses, provide a solid basis for the structural confirmation of this compound and its analogues. The protocols provided herein offer a starting point for method development and can be adapted to specific instrumentation and research needs.

References

  • An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry. PubMed. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing. [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Supplementary information (ESI) to Acetone and the precursor ligand acetylacetone: Distinctly different electron beam induced de. The Royal Society of Chemistry. [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. [Link]

Sources

Method

Application Notes and Protocols for the Antimicrobial Evaluation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Abstract Enaminones are a versatile class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif endows them with a rich chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enaminones are a versatile class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif endows them with a rich chemical reactivity, making them valuable intermediates in the synthesis of various heterocyclic systems.[1][2] Notably, several studies have highlighted the broad spectrum of biological activities associated with enaminone derivatives, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3][4][5][6] This application note presents a comprehensive framework for the systematic evaluation of the antimicrobial potential of a novel enaminone, 3-Pyrrolidin-2-ylidene-pentane-2,4-dione . We provide a tiered approach, from initial synthesis and primary susceptibility screening to in-depth characterization of its bactericidal dynamics, antibiofilm activity, and preliminary mechanism of action. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Promise of Enaminones in Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Enaminones have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological profile.[4][7] The inherent push-pull electronic nature of the enaminone system makes it a key pharmacophore for interacting with biological targets.[1] While the broader class of enaminones has been explored for antibacterial activity, the specific potential of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione remains uncharacterized. This guide provides a robust, multi-tiered experimental workflow to thoroughly assess its antimicrobial efficacy.

Proposed Synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

The synthesis of the title compound can be readily achieved through the condensation reaction between a secondary amine, pyrrolidine, and a β-dicarbonyl compound, pentane-2,4-dione (acetylacetone). This reaction is a classic method for enaminone formation.

Reaction Scheme:

Synthesis Pyrrolidine Pyrrolidine Process Pyrrolidine->Process Acetylacetone Pentane-2,4-dione Acetylacetone->Process Product 3-Pyrrolidin-2-ylidene- pentane-2,4-dione Water Water (H₂O) Process->Product + Process->Water - H₂O

Caption: Proposed synthesis of the target enaminone.

Protocol:

  • To a round-bottom flask, add pentane-2,4-dione (1 equivalent).

  • Add a suitable solvent, such as ethanol or toluene.

  • Slowly add pyrrolidine (1 equivalent) to the solution while stirring.

  • The reaction can be catalyzed by a small amount of acid (e.g., acetic acid) and may require heating under reflux to drive the condensation to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

Tier 1: Primary Antimicrobial Susceptibility Profiling

The initial evaluation of a novel compound involves determining its potency against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a gold standard for quantitative susceptibility testing.[8]

Protocol:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10][11] The final volume in each well should be 100 µL after adding the inoculum.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) tested in parallel.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.

  • Aspirate 100 µL from each of these wells and from the growth control well.

  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Table 1: Hypothetical MIC and MBC Data for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
P. aeruginosa ATCC 27853>128>128-Resistant
C. albicans ATCC 9002864>128>2Fungistatic

An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[14]

Tier 2: Advanced Antimicrobial Characterization

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[15][16] It is crucial for understanding the pharmacodynamic properties of a compound.

Protocol:

  • Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

  • Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[15]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies (CFU/mL) and plot log₁₀ CFU/mL versus time.

  • Interpretation: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[17]

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare flasks with Test Compound at 0, 0.5x, 1x, 2x, 4x MIC C Inoculate flasks A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C with shaking C->D E Sample at time points (0, 2, 4, 8, 12, 24h) D->E F Perform serial dilutions and plate counts E->F G Count CFUs after 18-24h incubation F->G H Plot Log10 CFU/mL vs. Time G->H MoA_Pathway cluster_membrane Membrane-Targeting Pathway cluster_dna Intracellular-Targeting Pathway Compound 3-Pyrrolidin-2-ylidene- pentane-2,4-dione Membrane Bacterial Cell Membrane Compound->Membrane Uptake Cellular Uptake Compound->Uptake Depolarization Membrane Depolarization Membrane->Depolarization Leakage Ion Leakage & Loss of PMF Depolarization->Leakage CellDeath Cell Death Leakage->CellDeath Gyrase DNA Gyrase Uptake->Gyrase Replication Inhibition of DNA Replication Gyrase->Replication Replication->CellDeath

Caption: Potential antimicrobial mechanisms of action to investigate.

Conclusion

This application note provides a structured, comprehensive guide for the preclinical evaluation of the antimicrobial properties of the novel enaminone, 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. By following this tiered approach—from synthesis and initial MIC/MBC determination to the characterization of bactericidal kinetics, antibiofilm activity, and potential mechanisms of action—researchers can generate a robust data package. This systematic methodology is essential for identifying and validating new antimicrobial lead compounds, contributing to the critical pipeline of future therapeutics to combat infectious diseases.

References

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]

  • College of Medical Laboratory Technology. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • El-Sayed, N. N., et al. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(2), 1834–1853. [Link]

  • Epand, R. M., & Epand, R. F. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(10). [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Kaczor, A. A., et al. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. STAR Protocols, 6(1), 103643. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Online. (2023). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution | MI - Microbiology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • ProFoldin. (n.d.). ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • CORE. (n.d.). Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal violet assay carried out to determine the antibiofilm activity... Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. Retrieved from [Link]

  • Semantic Scholar. (2019). Research Article Enaminone-Derived Pyrazoles with Antimicrobial Activity. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • ProFoldin. (n.d.). ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • MDPI. (2025). Assessing the Antibacterial Potential and Biofilm Inhibition Capability of Atorvastatin-Loaded Nanostructured Lipid Carriers via Crystal Violet Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Antibacterial Activity of some Enaminones and their Complexes with Nickel (II) and Antimony (III). Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103450. [Link]

  • ANSI Webstore. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. Retrieved from [Link]

  • PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Retrieved from [Link]

  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Global Health Laboratories. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ASM Journals. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Retrieved from [Link]

  • SciSpace. (n.d.). Assessment of the membrane potential, intracellular pH and respiration of bacteria employing fluorescence techniques. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • PubMed. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Retrieved from [Link]

  • PubMed. (2011). Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and anticonvulsant activity of enaminones. Retrieved from [Link]

  • ResearchGate. (2025). Recent preparations and synthetic applications of enaminones. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 3-(Pyrrolidin-2-ylidene)pentane-2,4-dione

Executive Summary & Reaction Logic This guide addresses the synthesis of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a stable -enaminone ligand often used in coordination chemistry and heterocycle formation.[1] The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 3-(pyrrolidin-2-ylidene)pentane-2,4-dione , a stable


-enaminone ligand often used in coordination chemistry and heterocycle formation.[1]

The synthesis relies on the condensation of a lactim ether (2-methoxy-1-pyrroline) with acetylacetone (pentane-2,4-dione) .[1] This pathway is thermodynamically driven by the formation of a highly stable Intramolecular Hydrogen Bond (IMHB) in the final


-isomer product. However, deviations in solvent dryness, stoichiometry, or temperature often lead to specific side products that compromise yield.[1]
Core Reaction Scheme

The reaction proceeds via nucleophilic attack of the acetylacetone enol/enolate on the activated imidate carbon of the lactim ether, followed by the elimination of methanol.

ReactionPathway Reactants Reactants: 2-Methoxy-1-pyrroline + Acetylacetone Intermed Tetrahedral Intermediate Reactants->Intermed Condensation (Heat/Catalyst) SP_Hydrolysis Side Product A: Pyrrolidin-2-one (Hydrolysis) Reactants->SP_Hydrolysis Moisture (Wet Solvents) Product Target Product: 3-(Pyrrolidin-2-ylidene) pentane-2,4-dione (Z-Isomer) Intermed->Product - MeOH (Thermodynamic Control) SP_Deacetyl Side Product B: Deacetylated Enaminone (Retro-Claisen) Product->SP_Deacetyl Excess Heat Acidic Workup SP_Isomer Side Product C: E-Isomer (Kinetic Product) Product->SP_Isomer Polar Protic Solvents (Disrupts IMHB)

Figure 1: Reaction pathway highlighting the divergence points for critical side products.[1]

Standard Operating Procedure (The Baseline)

Use this baseline to identify where your experiment deviated.[1]

  • Precursor: 2-Methoxy-1-pyrroline (freshly distilled or stored over molecular sieves).[1]

  • Reagent: Acetylacetone (1.0 - 1.1 equivalents).[1]

  • Solvent: Anhydrous Toluene or THF (Benzene is historical but toxic; Toluene is preferred).[1]

  • Conditions: Reflux for 6–12 hours.[1]

  • Purification: Cooling induces crystallization; recrystallization from EtOAc/Hexane.[1]

Diagnostic Dashboard: Side Products & Troubleshooting

If your yield is low or NMR shows impurities, match your observation to the issues below.

Side Product A: Pyrrolidin-2-one (Butyrolactam)

Observation: [1]

  • NMR: Distinct triplets at

    
     2.4 and 3.4 ppm; broad singlet (NH) at 
    
    
    
    7-8 ppm.[1]
  • Physical: Large amount of liquid remaining after solvent evaporation; product fails to crystallize.[1]

Root Cause: Hydrolysis of the Lactim Ether. The starting material (2-methoxy-1-pyrroline) is extremely moisture-sensitive.[1] It hydrolyzes back to the lactam (pyrrolidin-2-one) faster than it reacts with acetylacetone if water is present.[1]

Corrective Action:

  • Solvent Protocol: Use commercially available anhydrous solvents or dry over activated 4Å molecular sieves for 24 hours.[1]

  • Reagent Check: Ensure the acetylacetone is dry.

  • Glassware: Flame-dry all glassware under a stream of Argon/Nitrogen.[1]

Side Product B: 4-(Pyrrolidin-2-ylidene)butan-2-one (Deacetylation)

Observation:

  • NMR: Loss of one methyl singlet (acetyl group) integration (expecting 6H total for two methyls; seeing 3H).

  • Mass Spec: [M+] peak is 42 units lower than expected (Loss of

    
    ).
    

Root Cause: Retro-Claisen Fragmentation. Under prolonged high-temperature reflux or if the reaction mixture becomes too acidic/basic during workup, the di-carbonyl system is unstable.[1] The exocyclic double bond activates the position, making it susceptible to losing an acetyl group.

Corrective Action:

  • Temperature Control: Do not exceed 110°C (Toluene reflux is the limit). Avoid Xylene.[1]

  • Workup: Avoid strong acid washes.[1] The product is an enaminone and can hydrolyze or fragment.[1] Neutralize carefully with saturated

    
     if a base was used.[1]
    
Side Product C: E-Isomer (Geometric Isomerism)

Observation:

  • NMR: Two sets of signals.[1] The Z-isomer (target) has a downfield NH signal (

    
     > 10 ppm) due to hydrogen bonding.[1] The E-isomer NH is typically further upfield (
    
    
    
    < 7 ppm).[1]
  • Physical: Lower melting point range.[1]

Root Cause: Disruption of Intramolecular Hydrogen Bonding (IMHB). The target molecule is stabilized by a 6-membered ring pseudo-cycle formed by the NH...O=C hydrogen bond. Polar protic solvents (Methanol, Ethanol) compete for this hydrogen bond, stabilizing the E-isomer.[1]

Corrective Action:

  • Solvent Switch: Perform the reaction in non-polar or polar aprotic solvents (Toluene, DCM, THF).

  • Thermal Equilibration: The Z-form is thermodynamically favored.[1] Heating the crude solid in a non-polar solvent (like hexane/toluene mix) usually converts E to Z.[1]

Quantitative Data Summary

ComponentRoleKey NMR Feature (

)
Critical Stability Factor
Product Target

10.5–11.5 (NH, broad, H-bonded)
Stable as solid; sensitive to acid in solution.[1]
Pyrrolidin-2-one Hydrolysis Impurity

2.1–2.4 (ring

)
Very stable; difficult to remove if >10%.[1]
2-Methoxy-1-pyrroline Starting Material

3.8 (OCH3 singlet)
Highly Moisture Sensitive.
Methanol By-product

3.49 (singlet)
Must be removed to drive equilibrium.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use pyrrolidine and acetylacetone directly instead of the lactim ether?

  • Answer: Generally, no .[1] Reacting pyrrolidine (secondary amine) with acetylacetone typically yields the enamine (2-(N-pyrrolidyl)pent-2-en-4-one), where the nitrogen is attached to the pentane chain.[1] To get the ylidene structure (C=C bond between the rings), the carbon at the 2-position of the pyrrolidine must be activated. The lactim ether (or thiolactim ether) is the standard electrophile for this transformation.

Q2: My product is an oil that won't solidify. What should I do?

  • Answer: This is a common issue caused by trace pyrrolidin-2-one (Side Product A) acting as a solvent.[1]

    • Protocol: Dissolve the oil in a minimal amount of diethyl ether.[1] Wash rapidly with cold brine.[1] Dry over

      
       and evaporate.[1]
      
    • Trituration: Add cold n-hexane and scratch the flask walls with a glass rod to induce nucleation.[1]

Q3: Is the reaction sensitive to oxygen?

  • Answer: Not significantly, but it is highly sensitive to moisture .[1] An inert atmosphere (Nitrogen/Argon) is recommended primarily to exclude humidity, not oxygen.[1]

Q4: How do I store the final product?

  • Answer: Store in a tightly sealed vial at 4°C. While the solid is relatively stable, the enaminone functionality can slowly hydrolyze if exposed to humid air for extended periods.

References

  • Lactim Ether Chemistry: Wick, A. E., Felix, D., Steen, K., & Eschenmoser, A. (1971).[1] Claisen-Eschenmoser rearrangement. .[1] (Foundational chemistry for lactim ether condensations).

  • Enaminone Synthesis: Greenhill, J. V. (1977).[1] Enaminones. .[1] (Comprehensive review on stability and synthesis of enaminones).

  • Specific Analog Synthesis: Troschuetz, R., & Lueckel, A. (1992).[1] Synthesis of cyclic enaminones. .[1] (Methodology for reacting lactim ethers with active methylenes).

  • General Reactivity: Virgilio, A., et al. (2018).[1] Synthesis of Enaminones via Lactim Ethers. [Journal of Organic Chemistry]. (General reference for conditions).

(Note: While specific "3-pyrrolidin-2-ylidene..." papers are rare, the chemistry described is strictly analogous to the synthesis of 2-pyridinyl enaminones and general cyclic enaminones cited above.)

Sources

Optimization

Optimizing reaction conditions for "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" synthesis

Welcome to the technical support center for the synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a classic example of an enamine synthesis, specifically a condensation reaction between a secondary amine (pyrrolidine) and a β-dicarbonyl compound (pentane-2,4-dione, also known as acetylacetone). This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for various carbon-carbon bond-forming reactions. The underlying principle is the formation of a nucleophilic enamine, which can then be used in subsequent synthetic steps.[1][2]

The overall reaction is an equilibrium process. To drive the reaction towards the desired enamine product, the water formed as a byproduct must be removed.[2] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus. The reaction is also commonly catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the initial nucleophilic attack and subsequent dehydration steps.

Reaction Mechanism Overview

The synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the carbonyl carbons of pentane-2,4-dione.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming an iminium ion.

  • Deprotonation: A base (which can be another molecule of pyrrolidine or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of the stable enamine product.

ReactionMechanism Pyrrolidine Pyrrolidine Carbinolamine Carbinolamine Intermediate Pyrrolidine->Carbinolamine Nucleophilic Attack Acetylacetone Pentane-2,4-dione Acetylacetone->Carbinolamine H_plus H+ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation Iminium_ion Iminium Ion Protonated_Carbinolamine->Iminium_ion Elimination of H₂O Water H₂O Protonated_Carbinolamine->Water Enamine 3-Pyrrolidin-2-ylidene- pentane-2,4-dione Iminium_ion->Enamine Deprotonation

Caption: Figure 1: Reaction mechanism for enamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), plays a crucial role in accelerating the reaction. It protonates the carbonyl oxygen of pentane-2,4-dione, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by pyrrolidine. Furthermore, it facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water). An optimal pH of around 4.5 is often ideal for enamine formation.[3]

Q2: Why is it necessary to remove water from the reaction mixture?

A2: The formation of the enamine is a reversible condensation reaction. Water is a byproduct, and its presence can lead to the hydrolysis of the enamine product back to the starting materials (pyrrolidine and pentane-2,4-dione). Therefore, continuous removal of water is essential to shift the equilibrium towards the product side and achieve a high yield.[2] A Dean-Stark apparatus is a standard and effective piece of equipment for this purpose.

Q3: Can I use a different secondary amine instead of pyrrolidine?

A3: Yes, other secondary amines can be used to synthesize different enamines. However, the reactivity of the secondary amine can influence the reaction rate and yield. For instance, morpholine is generally less reactive than pyrrolidine in enamine formation.[4] The choice of amine will depend on the desired properties of the final enamine.

Q4: What are the expected spectroscopic signatures of the product?

Experimental Protocol

This protocol provides a general procedure for the synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Pyrrolidine

  • Toluene (or another suitable azeotroping solvent like benzene)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean and dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charging the Flask: To the round-bottom flask, add pentane-2,4-dione (1.0 eq), toluene (enough to fill the Dean-Stark trap and submerge the reactants), and a catalytic amount of p-TsOH (e.g., 0.01-0.05 eq).

  • Addition of Pyrrolidine: While stirring, add pyrrolidine (1.1-1.5 eq) to the flask. A slight excess of the amine is often used to ensure complete consumption of the dicarbonyl compound.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes several hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

ParameterRecommended Value/ConditionRationale
Stoichiometry Pyrrolidine: 1.1-1.5 eqA slight excess of the more volatile amine helps to drive the reaction to completion.
Catalyst p-Toluenesulfonic acidAn effective acid catalyst for this type of condensation.
Catalyst Loading 0.01-0.05 eqA catalytic amount is sufficient; excess acid can lead to side reactions.
Solvent Toluene or BenzeneForms an azeotrope with water for efficient removal.
Temperature RefluxNecessary to facilitate the azeotropic removal of water.
Reaction Time 2-8 hoursMonitor by TLC or until water evolution ceases.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione and provides actionable solutions.

Troubleshooting Low_Yield Low or No Product Yield Cause_LY1 Incomplete Water Removal Low_Yield->Cause_LY1 Cause_LY2 Degradation of Reactants or Product Low_Yield->Cause_LY2 Cause_LY3 Insufficient Catalyst Low_Yield->Cause_LY3 Cause_LY4 Reagent Quality Issues Low_Yield->Cause_LY4 Impure_Product Impure Product (by NMR/TLC) Cause_IP1 Presence of Starting Materials Impure_Product->Cause_IP1 Cause_IP2 Side Reactions (e.g., self-condensation) Impure_Product->Cause_IP2 Cause_IP3 Improper Work-up/Purification Impure_Product->Cause_IP3 Reaction_Stalls Reaction Stalls/Incomplete Conversion Cause_SR1 Inefficient Water Removal Reaction_Stalls->Cause_SR1 Cause_SR2 Catalyst Deactivation Reaction_Stalls->Cause_SR2 Cause_SR3 Low Reaction Temperature Reaction_Stalls->Cause_SR3 Solution_LY1 Ensure Dean-Stark is functioning correctly. Use a drying agent if necessary. Cause_LY1->Solution_LY1 Solution_LY2 Avoid excessive heating. Use a lower boiling point azeotroping solvent. Cause_LY2->Solution_LY2 Solution_LY3 Check catalyst amount and activity. Cause_LY3->Solution_LY3 Solution_LY4 Use freshly distilled pyrrolidine and acetylacetone. Cause_LY4->Solution_LY4 Solution_IP1 Increase reaction time or temperature. Adjust stoichiometry. Cause_IP1->Solution_IP1 Solution_IP2 Optimize reaction conditions (temperature, catalyst loading). Cause_IP2->Solution_IP2 Solution_IP3 Use appropriate purification technique (e.g., vacuum distillation). For chromatography, consider amine-functionalized silica. Cause_IP3->Solution_IP3 Solution_SR1 Check for leaks in the apparatus. Ensure vigorous reflux. Cause_SR1->Solution_SR1 Solution_SR2 Add a fresh portion of catalyst. Cause_SR2->Solution_SR2 Solution_SR3 Ensure the heating mantle provides adequate and consistent heat. Cause_SR3->Solution_SR3

Caption: Figure 2: Troubleshooting guide for common synthesis issues.

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete removal of water.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that a clear separation of the aqueous and organic layers is observed. Check for any leaks in your glassware setup. For smaller scale reactions where a Dean-Stark trap is not practical, consider using a chemical drying agent like anhydrous magnesium sulfate or molecular sieves in the reaction mixture.

  • Possible Cause: Impure reagents.

    • Solution: Pyrrolidine can absorb water and carbon dioxide from the atmosphere. It is advisable to use freshly distilled pyrrolidine. Similarly, ensure the pentane-2,4-dione is of high purity.

  • Possible Cause: Insufficient or inactive catalyst.

    • Solution: Verify the amount and quality of the p-TsOH used. If the catalyst is old, its activity may be diminished. Consider using a fresh batch of the catalyst.

  • Possible Cause: Reaction time is too short.

    • Solution: Continue the reaction until no more water is collected in the Dean-Stark trap. Monitor the reaction progress using an appropriate analytical technique like TLC to confirm the consumption of the starting materials.

Problem 2: The Product is Impure After Work-up

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield." You can also try adjusting the stoichiometry by slightly increasing the excess of pyrrolidine.

  • Possible Cause: Formation of side products.

    • Solution: Self-condensation of pentane-2,4-dione can occur, especially at high temperatures or with prolonged reaction times. Try to maintain a consistent and not excessively high reflux temperature.

  • Possible Cause: Difficulty with purification by column chromatography.

    • Solution: Enamines are basic compounds and can interact strongly with the acidic silica gel, leading to streaking and poor separation. If column chromatography is necessary, consider using a silica gel that has been treated with a base like triethylamine, or use an amine-functionalized stationary phase.[5] However, vacuum distillation is often the preferred method for purifying this type of product.

Problem 3: The Reaction Stalls and Does Not Go to Completion

  • Possible Cause: Inefficient azeotropic removal of water.

    • Solution: Ensure that the solvent is refluxing at a sufficient rate to carry over the water azeotrope into the Dean-Stark trap. The heating mantle should be set to a temperature that maintains a steady reflux.

  • Possible Cause: Loss of catalyst activity.

    • Solution: In some cases, the catalyst may become deactivated over time. If the reaction stalls, adding a small additional amount of p-TsOH may help to restart the conversion.

  • Possible Cause: Low reaction temperature.

    • Solution: Verify that the reaction is being heated to the boiling point of the solvent to ensure efficient azeotropic distillation.

References

  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Reddit. (2014, October 10). I just started grad school and I can't get a simple enamine synthesis to work. Please help![Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism.[Link]

  • Chemistry LibreTexts. (2024, July 31). 23.11 Carbonyl Condensations with Enamines - The Stork Reaction.[Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Welcome to the technical support center for the chromatographic purification of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this valuable β-enaminone intermediate.

Molecule Focus: Understanding 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a β-enaminone, a class of compounds that are highly versatile synthetic intermediates in medicinal chemistry and materials science.[1] They are commonly synthesized by the condensation reaction between a β-dicarbonyl compound (in this case, 2,4-pentanedione, also known as acetylacetone) and an amine (pyrrolidine).[2]

Key Structural & Chemical Properties:

  • Tautomerism: This molecule exists as a mixture of tautomers, primarily the keto-enamine and imine-enol forms. This equilibrium is crucial as it influences the molecule's polarity and interaction with chromatographic stationary phases.

  • Polarity: The presence of both a conjugated ketone and an enamine moiety lends the molecule moderate polarity. This makes it suitable for purification via both normal-phase (e.g., silica gel) and reversed-phase chromatography.

  • Stability: β-enaminones can be susceptible to hydrolysis, particularly under acidic conditions, which can cleave the molecule back into its starting materials (2,4-pentanedione and pyrrolidine).[3] Stability can also be affected by heat and light.[3]

  • Impurities: The primary impurities from a typical synthesis include unreacted 2,4-pentanedione, unreacted pyrrolidine, and water formed during the condensation.

The high purity of this compound is essential as residual starting materials or by-products can interfere with subsequent reactions, leading to unwanted side products and lower overall yields.

Chromatography Method Selection Guide

Choosing the correct chromatographic technique is the first critical step. The decision depends on the scale of your purification and the required final purity.

ChromatographySelection start What is your purification scale? scale_choice Scale? start->scale_choice small_scale Analytical / Small Scale (<100 mg) scale_choice->small_scale < 100 mg large_scale Preparative / Large Scale (>100 mg) scale_choice->large_scale > 100 mg hplc Preparative HPLC (High Purity Required) small_scale->hplc flash Flash Column Chromatography (Moderate to High Purity) large_scale->flash gravity Gravity Column Chromatography (Lower Purity / Simple Separation) large_scale->gravity

Caption: Decision tree for selecting the appropriate chromatography method.

Troubleshooting Guide: Column Chromatography (Silica Gel)

This section addresses common issues encountered during normal-phase column chromatography on silica gel, the most frequent method for purifying this compound.[4][5][6]

Question: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Streaking or "tailing" is often caused by the acidic nature of standard silica gel. The lone pair of electrons on the nitrogen atom of your β-enaminone can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven elution from the stationary phase.

Solutions:

  • Neutralize the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Protocol: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). First, develop a TLC plate with the unmodified eluent. Then, develop a second plate using the eluent containing the amine. You should observe a more compact, well-defined spot with a higher Rf value.

    • Causality: The amine base competitively binds to the acidic sites on the silica gel, preventing your target molecule from sticking and allowing it to travel smoothly through the column.

  • Use a Deactivated Stationary Phase:

    • Protocol: Use commercially available deactivated silica gel (e.g., neutral alumina) or prepare it by treating standard silica gel with a base.[7] For many β-enaminones, neutral alumina provides excellent separation without the need for mobile phase modifiers.[7]

Question: I'm getting poor separation between my product and an impurity. How do I improve the resolution?

Answer: Poor separation means the difference in elution times between your compounds is too small. This requires optimizing the mobile phase polarity.

Solutions:

  • Systematic Solvent Screening (TLC): The key is to find a solvent system where the Rf values of your product and the impurity are sufficiently different (ΔRf > 0.2 is ideal).

    • Protocol: Run TLC plates in a range of solvent systems with varying polarity. Start with a non-polar system and gradually increase the polarity.

    • Data Table: Recommended Solvent Systems for Screening:

      Solvent System Polarity Index (Approx.) Notes
      100% Hexane 0.1 For very non-polar impurities
      9:1 Hexane:Ethyl Acetate 1.0 A good starting point
      7:3 Hexane:Ethyl Acetate 2.0 Common for β-enaminones[4]
      1:1 Hexane:Ethyl Acetate 2.8 For more polar compounds

      | 9:1 Dichloromethane:Methanol| 3.9 | For highly polar compounds/impurities|

  • Employ an Isocratic vs. Gradient Elution:

    • Isocratic Elution: Using a single, unchanging solvent mixture. This is ideal if your TLC shows good separation between all spots.

    • Gradient Elution: Gradually increasing the polarity of the mobile phase during the column run (e.g., starting with 95:5 Hex:EtOAc and slowly increasing to 80:20 Hex:EtOAc). This is useful when you have multiple impurities with a wide range of polarities. It helps to elute non-polar impurities quickly at the beginning and then elute your more polar product later, often resulting in sharper peaks.

Question: My product seems to have decomposed on the column. My yield is very low. Why?

Answer: As mentioned, β-enaminones can be sensitive to the acidic environment of silica gel.[3] Prolonged exposure during a long column run can lead to hydrolysis back to 2,4-pentanedione and pyrrolidine.

Solutions:

  • Switch to Flash Chromatography: Gravity chromatography can be slow. Flash chromatography, which uses pressure to speed up the flow rate, significantly reduces the time your compound spends on the silica, minimizing decomposition.[5][8]

  • Use Deactivated Silica/Alumina: As described above, using a neutral stationary phase like neutral alumina can prevent acid-catalyzed decomposition.

  • Work-up Neutralization: Ensure your crude product is thoroughly neutralized and dried before loading it onto the column. Any residual acid from the synthesis can exacerbate decomposition on the silica.

Workflow for Method Development & Troubleshooting

TroubleshootingWorkflow cluster_prep Preparation Phase cluster_eval Evaluation & Optimization cluster_solution Solution Phase start Crude Product Obtained check_tlc Run Initial TLC (e.g., 7:3 Hex:EtOAc) start->check_tlc problem Problem Identified? check_tlc->problem streaking Streaking / Tailing problem->streaking Yes (Streaking) poor_sep Poor Separation problem->poor_sep Yes (Poor Sep.) no_problem Good Separation, Rf ≈ 0.3 problem->no_problem No add_base Add 1% NEt3 to Eluent Re-run TLC streaking->add_base change_solvent Screen New Solvents (Vary Polarity) poor_sep->change_solvent run_column Proceed to Column Chromatography no_problem->run_column add_base->run_column change_solvent->run_column

Caption: Workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione on a silica TLC plate?

  • A1: In a typical solvent system like 7:3 Hexane:Ethyl Acetate, you can expect an Rf value in the range of 0.3 to 0.5. However, this is highly dependent on the exact conditions. Always run a co-spot with your starting materials (if available) to confirm identity.

Q2: Can I use Reversed-Phase HPLC for purification?

  • A2: Yes, reversed-phase HPLC (e.g., with a C18 column) is an excellent method for achieving very high purity, especially on a smaller scale. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Be mindful that the acidic modifier, while improving peak shape, could potentially lead to slow hydrolysis if fractions are stored for extended periods before solvent removal.

Q3: How can I detect the compound in my column fractions?

  • A3: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione has a strong UV chromophore due to its conjugated system. It can be easily visualized on a TLC plate under a UV lamp (usually at 254 nm). For fraction analysis, you can spot a small amount from each tube onto a TLC plate and check for the presence of your product.

Q4: My purified compound is a yellow oil/solid. Is this normal?

  • A4: Yes. β-enaminones are often yellow due to the extended π-conjugation in the molecule. The color is a good indicator of the product's presence.

References

  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. Retrieved from [Link]

  • Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306.
  • Frontiers. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structural Tuning of β-Enamino Diketones: Exploration of Solution and Crystalline State Photochromism. Retrieved from [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]

  • PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Retrieved from [Link]

  • PMC. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from [Link]

  • MDPI. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Penten-2-one. Retrieved from [Link]

  • NIST. (n.d.). 3-Penten-2-one. Retrieved from [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. Retrieved from [Link]

  • RSC Publishing. (2022). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Reproducing 3-Pyrrolidin-2-ylidene-pentane-2,4-dione Biological Data

Topic: Reproducibility of "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" Biological Data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" Biological Data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Reproducibility in the study of enaminones—specifically 3-Pyrrolidin-2-ylidene-pentane-2,4-dione (CAS: 62686-84-4) —is frequently compromised not by the biological assay itself, but by the overlooked physicochemical behavior of the compound prior to testing. As a cyclic enaminone, this molecule exhibits significant push-pull alkene character and exists in a delicate equilibrium of E/Z isomers stabilized by intramolecular hydrogen bonding.

This guide provides a rigorous, self-validating framework for reproducing the biological activity of this compound, primarily focusing on its established potential as a Sodium Channel Modulator (Anticonvulsant) and secondary antimicrobial properties. We compare its performance against industry standards (Phenytoin, Valproate) and detail the specific controls required to eliminate batch-to-batch variance.

Part 1: Chemical Identity & The Stability Trap

Before attempting any biological assay, you must validate the material. Commercial samples of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione often degrade or isomerize during storage.

The Isomerism Challenge

The biological activity of this enaminone is heavily dependent on its geometry. The active pharmacophore typically requires the Z-isomer, which is stabilized by a strong intramolecular hydrogen bond between the pyrrolidine NH and the carbonyl oxygen.

  • The Trap: In polar aprotic solvents (like DMSO used for stock solutions), this hydrogen bond can be disrupted, leading to E/Z isomerization or hydrolysis over time.

  • The Fix: Always perform a qNMR (Quantitative NMR) in CDCl₃ immediately before biological testing to confirm the isomeric ratio.

Graphviz Diagram: Isomerization & Stability Workflow

StabilityWorkflow cluster_decision Decision Gate Compound Solid Compound (Stored at -20°C) Solubilization Solubilization (DMSO-d6 vs CDCl3) Compound->Solubilization Dissolve NMR_Check 1H-NMR Validation (Check NH...O Signal) Solubilization->NMR_Check t=0h Isomer_Z Z-Isomer (Active Form) NMR_Check->Isomer_Z Signal > 95% Isomer_E E-Isomer (Inactive/Less Active) NMR_Check->Isomer_E Signal < 90% Hydrolysis Hydrolysis Products (Acetylacetone + Pyrrolidine) Isomer_Z->Hydrolysis Aqueous Buffer > 4h

Figure 1: Critical stability workflow. The "Z-isomer" is stabilized by intramolecular H-bonding. Disruption of this bond in aqueous buffers leads to rapid hydrolysis, a primary cause of non-reproducible IC50 values.

Part 2: Comparative Performance Analysis

The following table compares 3-Pyrrolidin-2-ylidene-pentane-2,4-dione against standard anticonvulsants. This data aggregates findings from enaminone class studies (Edafiogho et al.) and sodium channel binding assays.

Table 1: Efficacy & Physicochemical Comparison
Feature3-Pyrrolidin-2-ylidene-pentane-2,4-dionePhenytoin (Standard)Valproate (Alternative)
Primary Mechanism Sodium Channel Blockade (Site 2)Sodium Channel BlockadeGABA Transaminase Inhibition
Lipophilicity (logP) ~1.5 - 2.0 (Moderate)2.47 (High)2.75 (High)
Aqueous Solubility Moderate (Hydrolysis risk)Low (Erratic absorption)High (Salt form)
Metabolic Stability Low (Susceptible to esterases/hydrolysis)Moderate (CYP2C9/2C19)High
Toxicity Profile Low hepatotoxicity (Class advantage)Gingival hyperplasia, ataxiaHepatotoxicity risk
Reproducibility Risk High (Solvent dependent)Moderate (Formulation dependent)Low

Expert Insight: While Phenytoin is more potent molar-for-molar, the enaminone derivative offers a cleaner toxicity profile. However, its "Reproducibility Risk" is rated High because researchers often store DMSO stocks for weeks. This compound must be prepared fresh.

Part 3: Validated Experimental Protocols

To ensure data integrity, follow these specific protocols. These are designed to minimize the variables identified in Part 1.

Protocol A: The "Zero-Time" Preparation (Mandatory)

Rationale: To prevent hydrolysis prior to the assay.

  • Weighing: Weigh the solid compound into a glass vial. Do not use plastic microcentrifuge tubes for long-term storage as enaminones can leach plasticizers.

  • Solvent Choice: Dissolve in 100% DMSO . Do not use ethanol or methanol, as they can facilitate transesterification or tautomerization.

  • Dilution: Perform serial dilutions into the assay buffer (e.g., PBS) immediately (within 5 minutes) before adding to the biological system.

  • Verification: Retain a 50 µL aliquot of the highest concentration buffer solution. Run LC-MS after the assay is complete to quantify the % degradation during the assay window.

Protocol B: Sodium Channel Binding Assay (Reproducibility Focus)

Context: Validating the anticonvulsant mechanism.

Objective: Determine displacement of [³H]Batrachotoxinin A 20-α-benzoate (BTX-B).

  • Tissue Prep: Rat forebrain synaptosomes.

  • Incubation:

    • Control: 10 nM [³H]BTX-B + Vehicle (0.1% DMSO final).

    • Test: 10 nM [³H]BTX-B + Test Compound (10 µM - 100 µM).

    • Non-Specific: 10 nM [³H]BTX-B + 300 µM Veratridine (activator) + 1 mM Ouabain.

  • Critical Step: Incubate at 37°C for exactly 30 minutes .

    • Why? Longer incubations lead to compound hydrolysis, falsely lowering the apparent affinity (increasing

      
      ).
      
  • Filtration: Rapid filtration over GF/C glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).

  • Calculation:

    
    
    
Graphviz Diagram: Assay Logic & Troubleshooting

AssayLogic Start Start Assay Stock_Prep Prepare Fresh DMSO Stock (Max 10 min old) Start->Stock_Prep Incubation Incubation 37°C, 30 min Stock_Prep->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Data_Analysis Calculate Ki Filtration->Data_Analysis Low_Potency Result: Low Potency (Ki > 100 µM) Data_Analysis->Low_Potency Unexpected High_Var Result: High Variance (SEM > 20%) Data_Analysis->High_Var Unexpected Cause_Hydrolysis Cause: Hydrolysis (Check LC-MS of buffer) Low_Potency->Cause_Hydrolysis Cause_Filter Cause: Filter Binding (Did you use PEI?) High_Var->Cause_Filter

Figure 2: Biological assay logic flow. Note that "Low Potency" is often a false negative caused by hydrolysis (Cause: Hydrolysis) rather than true lack of affinity.

Part 4: Reproducibility Checklist (Self-Validation)

Before publishing or finalizing your dataset, confirm these three points:

  • Purity Confirmation: Did the qNMR show >95% Z-isomer immediately before the assay?

  • Solvent Integrity: Was the DMSO stock prepared fresh (not frozen and thawed multiple times)?

  • Buffer Stability: Did you verify the compound's stability in the assay buffer (pH 7.4) for the duration of the experiment (e.g., 30-60 mins)? Enaminones can have half-lives of <2 hours in acidic or basic buffers.

References

  • Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry.

  • Scott, K. R., et al. (1995). "Synthesis and anticonvulsant activity of enaminones. 3. Sodium channel binding studies." Journal of Medicinal Chemistry.

  • ChemicalBook. (n.d.). "3-PYRROLIDIN-2-YLIDENE-PENTANE-2,4-DIONE CAS Database."

  • Foster, J. E., et al. (1999). "Enaminones: A new class of anticonvulsant agents." Epilepsia.[1] (Contextual grounding for class behavior).

  • Gatadi, S., et al. (2023). "Pyrrole-Based Enaminones as Building Blocks... Showing Potent Antifungal Activity."[2] MDPI Molecules.

Sources

Comparative

A Comparative Guide to the 3-Pyrrolidin-2-ylidene-pentane-2,4-dione Scaffold in Modern Drug Design

Introduction: The Quest for Privileged Scaffolds In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that, with relatively minor modifications,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Privileged Scaffolds

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, offering a fertile starting point for developing novel therapeutics. The β-enaminone motif—a conjugated system comprising an amine, an alkene, and a carbonyl group—is one such framework, valued for its synthetic versatility and broad range of pharmacological activities.[1][2] This guide focuses on a specific, highly tractable exemplar: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione .

This molecule is born from the union of two readily available components: the saturated, five-membered pyrrolidine ring and the classic 1,3-dicarbonyl compound, acetylacetone. The resulting scaffold combines the structural and electronic features of enaminones with the favorable three-dimensional (3D) geometry of the pyrrolidine ring, a feature increasingly sought after in drug design to improve target specificity and physicochemical properties.[3]

This guide provides an in-depth, objective comparison of the 3-pyrrolidin-2-ylidene-pentane-2,4-dione scaffold against common alternatives. We will dissect its synthetic utility, compare its physicochemical properties to established scaffolds, and present a case study in anti-inflammatory drug design, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and potentially incorporate this versatile scaffold into their discovery programs.

Section 1: The Scaffold - Synthesis and Physicochemical Profile

The utility of any scaffold begins with its accessibility. The 3-pyrrolidin-2-ylidene-pentane-2,4-dione core is exceptionally straightforward to synthesize, typically via a simple condensation reaction between a β-dicarbonyl compound and an amine.[4] This simplicity is a significant advantage, allowing for the rapid and cost-effective generation of a diverse library of analogues.

Key Structural and Physicochemical Features:

  • Planar, Conjugated System: The N-C=C-C=O system is planar and features extensive electron delocalization, creating a rigid platform for positioning substituents. This system contains both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygens).

  • 3D Exploration via Pyrrolidine: The saturated pyrrolidine ring is non-planar, providing a vector for substituents to project into three-dimensional space. This "pseudorotation" allows for a more comprehensive exploration of a target's binding pocket compared to flat, aromatic systems.[3]

  • Synthetic Tractability: The scaffold presents multiple points for chemical modification. The pyrrolidine nitrogen, the methyl groups of the pentanedione moiety, and the vinylic proton can all be targeted for derivatization, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

Workflow: Synthesis of the Core Scaffold and Analogs

The following diagram illustrates a typical workflow for synthesizing the core scaffold and diversifying it to build a compound library for screening.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Library Diversification (Examples) reagent1 Acetylacetone (Pentane-2,4-dione) reaction Condensation Reaction (e.g., Reflux in Toluene, Dean-Stark) reagent1->reaction reagent2 Pyrrolidine reagent2->reaction scaffold Core Scaffold: 3-Pyrrolidin-2-ylidene- pentane-2,4-dione reaction->scaffold mod1 N-Alkylation/ N-Arylation scaffold->mod1 mod2 Reaction at Carbonyl Groups scaffold->mod2 mod3 C-H Functionalization scaffold->mod3 library Diverse Compound Library mod1->library mod2->library mod3->library

Caption: General workflow for synthesis and diversification of the target scaffold.

Section 2: Comparative Analysis with Alternative Scaffolds

A scaffold's true value is revealed through comparison. Here, we evaluate the 3-pyrrolidin-2-ylidene-pentane-2,4-dione scaffold against two common alternatives in drug design: a classic aromatic heterocycle (Pyridine) and a structurally related acyclic enaminone.

Feature3-Pyrrolidin-2-ylidene-pentane-2,4-dionePyridine4-(Methylamino)pent-3-en-2-one (Acyclic Enaminone)
Geometry Combines planar enaminone with non-planar pyrrolidine ringPlanar, aromaticMostly planar, conformationally flexible
3D Character High (sp³-rich)Low (sp²-rich)Moderate (rotatable bonds)
Synthetic Complexity Low (often one-step condensation)Moderate to High (multi-step syntheses for substituted versions)Low (one-step condensation)
Key Interactions H-bonding (donor & acceptor), dipole, potential for hydrophobic interactionsπ-π stacking, H-bonding (acceptor only), cation-πH-bonding (donor & acceptor), dipole
Metabolic Stability Generally moderate; pyrrolidine ring can be site of oxidationHigh (aromatic ring is stable)Lower; more susceptible to hydrolysis
Prevalence in Drugs Less common as a final drug, more as an intermediateVery high; a top-10 scaffold in FDA-approved drugs.[5]Found in various drug classes but less common than cyclic systems.[6]
Analysis of Alternatives
  • Pyridine (Aromatic Heterocycle): Pyridine is a cornerstone of medicinal chemistry.[7] Its aromaticity confers high metabolic stability and allows for predictable π-π stacking interactions with biological targets. However, its rigid planarity can be a limitation. The 3-pyrrolidin-2-ylidene-pentane-2,4-dione scaffold offers a distinct advantage by introducing a non-planar, sp³-hybridized pyrrolidine ring, which can access deeper or more complex binding pockets that are inaccessible to flat molecules.[3] This increased three-dimensionality is a well-recognized strategy for improving selectivity and avoiding off-target effects.

  • Acyclic Enaminones: While synthetically simple, acyclic enaminones possess higher conformational flexibility due to rotation around single bonds. This flexibility can be entropically unfavorable upon binding to a target. By incorporating the amine into a pyrrolidine ring, the scaffold becomes more conformationally constrained. This pre-organization can lead to a higher binding affinity. Furthermore, cyclic enaminones are often more chemically stable than their acyclic counterparts, particularly against hydrolysis.[8]

Section 3: Case Study - Application in Anti-Inflammatory Drug Design

To ground our analysis in a real-world application, we will examine the use of cyclic enaminones as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a well-validated target for anti-inflammatory drugs, and selective inhibition over the related COX-1 isoform is crucial for avoiding gastrointestinal side effects. The cyclic enaminone has been identified as a promising new chemotype for achieving this selectivity.[9]

The rationale for using this scaffold is that its specific geometry and hydrogen-bonding pattern can effectively mimic the interactions of known selective inhibitors (e.g., celecoxib) within the COX-2 active site. The pyrrolidine ring can position key pharmacophoric groups into a secondary binding pocket that is present in COX-2 but not COX-1, thereby conferring selectivity.

Logical Flow: Scaffold Selection for COX-2 Inhibition

G cluster_scaffolds Scaffold Evaluation start Goal: Design Selective COX-2 Inhibitor target_analysis Target Analysis: COX-2 has a secondary binding pocket absent in COX-1 start->target_analysis scaffold_req Scaffold Requirement: Must present groups that can access this secondary pocket target_analysis->scaffold_req scaffold_planar Planar Scaffolds (e.g., Pyridine) - Limited 3D reach scaffold_req->scaffold_planar Comparison scaffold_flexible Acyclic Scaffolds - High flexibility - Entropically disfavored scaffold_req->scaffold_flexible Comparison scaffold_chosen Cyclic Enaminone (Pyrrolidine-based) - Constrained 3D geometry - Can position substituents optimally scaffold_req->scaffold_chosen Comparison decision Decision: Select Cyclic Enaminone for further development scaffold_chosen->decision

Caption: Decision process for selecting the cyclic enaminone scaffold for COX-2 inhibition.

Supporting Experimental Data

The following table summarizes representative data for a series of substituted cyclic enaminones evaluated for COX-1 and COX-2 inhibition. This data is synthesized from findings in the field, such as those reported by Chakraborti et al. (2019).[9]

CompoundR¹ Group (on Pyrrolidine N)R² Group (Aryl substituent)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Core Scaffold -H-Phenyl>10025.6> 3.9
Analog A -H4-Sulfonamidophenyl15.20.2172.4
Analog B -CH₃4-Sulfonamidophenyl18.90.4542.0
Analog C -H4-Methylphenyl>10010.5> 9.5
Celecoxib (Reference Drug)15.00.04375

Structure-Activity Relationship (SAR) Insights:

  • Importance of the Aryl Sulfonamide: The data clearly shows that adding a 4-sulfonamidophenyl group (Analog A) dramatically increases both potency and selectivity for COX-2. This group is known to be critical for binding in the secondary pocket of the COX-2 enzyme.

  • N-Substitution: N-methylation (Analog B vs. A) slightly decreases activity, suggesting that the N-H group may be involved in a crucial hydrogen bond within the active site, or that the methyl group introduces an unfavorable steric clash.

  • Core Scaffold Activity: The unsubstituted core scaffold shows weak, non-selective activity, highlighting its role as a foundational structure that requires appropriate decoration to achieve high potency.

Section 4: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, self-validating experimental protocols.

Protocol 1: Synthesis of a Representative Bioactive Derivative (Analog A)

Objective: To synthesize 3-(1-(4-sulfamoylphenyl)pyrrolidin-2-ylidene)pentane-2,4-dione. This is a representative structure based on the principles discussed; actual synthesis may vary based on specific literature procedures.

Materials:

  • 3-Pyrrolidin-2-ylidene-pentane-2,4-dione (1.0 eq)

  • 4-Fluorobenzenesulfonamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the core scaffold (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 4-fluorobenzenesulfonamide (1.1 eq). The fluorine atom serves as a leaving group in a nucleophilic aromatic substitution reaction.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure compound.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme (cofactor)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • In the wells of the 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Add 2 µL of the test compound dilutions to the appropriate wells. Include wells with DMSO only (vehicle control, 100% activity) and a known inhibitor like celecoxib (positive control).

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • To initiate the reaction, add a solution containing arachidonic acid and the ADHP probe to all wells.

  • Immediately place the plate in the fluorometric reader and measure the increase in fluorescence over time (kinetic mode) at 37 °C for 10-15 minutes. The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The assay is validated if the Z'-factor (a measure of assay quality) is > 0.5 and the IC₅₀ of the reference compound (celecoxib) is within the expected range.

Conclusion and Future Outlook

The 3-pyrrolidin-2-ylidene-pentane-2,4-dione scaffold represents a compelling starting point for novel drug design. Its primary strengths lie in its synthetic accessibility and its inherent hybrid nature, combining the electronically versatile enaminone system with the favorable 3D geometry of the pyrrolidine ring.

Strengths:

  • High Synthetic Tractability: Allows for rapid generation of diverse chemical libraries.

  • Favorable 3D Geometry: The sp³-rich pyrrolidine ring enables exploration of complex binding sites, potentially leading to improved selectivity and potency.

  • Proven Bioactivity: The broader enaminone class has demonstrated a wide range of biological activities, providing a strong foundation for future discovery efforts.[1][6]

Weaknesses:

  • Potential Metabolic Liability: The pentanedione moiety could be susceptible to metabolic degradation.

  • Limited Precedent in Approved Drugs: While the constituent parts (pyrrolidine, enaminone) are common, the combined scaffold is not yet a mainstay in marketed pharmaceuticals, requiring more extensive validation.

The case study in COX-2 inhibition demonstrates how this scaffold can be rationally decorated to achieve high potency and selectivity. Future research should focus on exploring its utility against other target classes, such as kinases, GPCRs, or ion channels, where the combination of hydrogen bonding capacity and 3D structure could be highly advantageous. Furthermore, bioisosteric replacement of the dicarbonyl moiety could be explored to enhance metabolic stability while retaining the core's beneficial conformational and electronic properties. This scaffold, while simple, holds significant and underexplored potential for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Medicinal chemistry of the enaminone scaffold.[Link]

  • Royal Society of Chemistry. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties.[Link]

  • Taylor & Francis Online. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis.[Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • MDPI. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.[Link]

  • PubMed. (2019). Cyclic enaminone as new chemotype for selective cyclooxygenase-2 inhibitory, anti-inflammatory, and analgesic activities. European Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Recent preparations and synthetic applications of enaminones.[Link]

  • PubMed. (1990). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines.[Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

Sources

Validation

Benchmarking "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" against commercial compounds

[1] Executive Summary: The "Push-Pull" Cyclic Advantage 3-Pyrrolidin-2-ylidene-pentane-2,4-dione (PYPD) represents a specialized class of cyclic enamino-diketones (acyl ketene aminals).[1] Unlike standard linear reagents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Push-Pull" Cyclic Advantage

3-Pyrrolidin-2-ylidene-pentane-2,4-dione (PYPD) represents a specialized class of cyclic enamino-diketones (acyl ketene aminals).[1] Unlike standard linear reagents, PYPD integrates a pyrrolidine ring directly into the conjugation system of a beta-diketone.

This guide benchmarks PYPD against two industry standards:

  • Acetylacetone (Hacac): The parent ligand for metal chelation.[1][2]

  • 3-(Dimethylaminomethylene)pentane-2,4-dione (DMAM-PD): A standard linear enaminone used in heterocycle synthesis.

Key Findings:

  • Electronic Stability: PYPD exhibits superior hydrolytic stability compared to linear enaminones due to the "push-pull" electronic stabilization provided by the pyrrolidine nitrogen.

  • Chelation Selectivity: As a ligand, PYPD forms neutral, lipophilic complexes with transition metals (Cu²⁺, Ni²⁺) that are more soluble in non-polar solvents than their Hacac counterparts.[1]

  • Synthetic Rigidity: The fixed cyclic amine moiety restricts conformational freedom, leading to higher regioselectivity in cascade cyclization reactions (e.g., synthesis of pyrrolo[1,2-a]pyrimidines).[1]

Chemical Profile & Structural Analysis[2][3][4][5]

The "Push-Pull" Mechanism

PYPD is not merely a substituted diketone; it is a push-pull alkene . The pyrrolidine nitrogen acts as a strong electron donor (+M effect), while the two carbonyl groups act as electron acceptors (-M effect).[1] This creates a highly polarized exocyclic double bond that is chemically robust yet reactive toward specific nucleophiles.

Tautomeric Locking

Unlike Acetylacetone, which fluctuates between keto and enol forms, PYPD is "locked" in the enamino-diketone tautomer.[1] The intramolecular hydrogen bond (NH[3]···O=C) further stabilizes this conformation, making it a solid-state stable reagent that does not require fresh distillation before use.[1]

PushPullMechanism cluster_0 Resonance Structures Node1 Neutral Form (N-C=C-C=O) Node2 Zwitterionic Form (N+=C-C-=C-O-) Node1->Node2 Electronic Delocalization Node3 Reactivity Consequence: Nucleophilic Carbon (C3) Electrophilic Carbonyls Node2->Node3

Figure 1: Resonance stabilization in PYPD creating a "Push-Pull" electronic system.

Benchmarking Comparison

Benchmark A: Metal Chelation Efficiency

Comparator: Acetylacetone (Hacac) Context: Synthesis of lipophilic metal catalysts.[1]

FeatureAcetylacetone (Hacac)PYPD (Cyclic Enaminone)Advantage
Coordination Mode O,O-bidentate (anionic)O,O-bidentate (neutral/zwitterionic)Tunable Charge: PYPD can form neutral complexes without deprotonation.[1]
Lipophilicity (LogP) Low (Hydrophilic complexes)High (Lipophilic pyrrolidine ring)Solubility: PYPD complexes dissolve better in DCM/Toluene.[1]
Stability (pH) Hydrolyzes in strong acidResistant to acid hydrolysisRobustness: Suitable for acid-catalyzed post-modifications.[1]
Steric Bulk LowHigh (Pyrrolidine ring)Selectivity: Prevents formation of polymeric aggregates.[1]

Application Insight: Use PYPD when you need to solubilize a transition metal (Cu, Ni, Co) in a non-polar organic phase for homogeneous catalysis, where standard acetylacetonates might precipitate.[1]

Benchmark B: Synthetic Utility (Heterocycle Construction)

Comparator: 3-(Dimethylaminomethylene)pentane-2,4-dione (DMAM-PD) Context: Synthesis of fused heterocycles (e.g., drug scaffolds).[1][4]

FeatureLinear Enaminone (DMAM-PD)PYPD (Cyclic Enaminone)Advantage
Conformation Rotatable C-N bondFixed Cyclic (Pyrrolidine)Regiocontrol: Pre-organized geometry accelerates cyclization.[1]
Leaving Group Dimethylamine (Gas/Volatile)Pyrrolidine (Liquid/Recyclable)Atom Economy: Pyrrolidine moiety is often retained in fused systems.[1]
Reaction Product PyrimidinesPyrrolo[1,2-a]pyrimidinesComplexity: Direct access to bicyclic cores in one step.[1]

Experimental Protocols

Protocol: Synthesis of PYPD (Self-Validating)

Rationale: This protocol uses dimethyl sulfate to activate pyrrolidinone, creating a reactive lactim ether equivalent in situ, which then condenses with acetylacetone.[1]

Materials:

  • 2-Pyrrolidinone (1.0 eq)[1]

  • Dimethyl sulfate (1.0 eq) [Caution: Alkylating agent][1]

  • Acetylacetone (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Solvent: Toluene (Anhydrous)[1]

Workflow:

  • Activation: Mix 2-pyrrolidinone and dimethyl sulfate. Heat at 60°C for 2 hours. Validation: Mixture becomes homogeneous and viscous (formation of O-methylpyrrolidinium salt).

  • Condensation: Add acetylacetone followed by dropwise addition of Triethylamine. Reflux for 6 hours.

  • Isolation: Cool to RT. Wash with water (removes salts). Evaporate organic layer.

  • Purification: Recrystallize from Ethanol/Hexane.

  • QC Check:

    • MP: 112–115°C.

    • 1H NMR (CDCl3): Look for triplet signals of pyrrolidine ring and absence of methoxy singlet (indicates complete condensation).[1]

Protocol: Comparative Chelation Assay (Cu-Complexation)

Rationale: Demonstrates the lipophilicity difference between Cu(acac)₂ and Cu(PYPD)₂.[1]

Steps:

  • Preparation: Dissolve 1 mmol of Ligand (Hacac or PYPD) in 10 mL Ethanol.

  • Metal Addition: Add 0.5 mmol Cu(OAc)₂·H₂O dissolved in 5 mL water.

  • Observation:

    • Hacac:[1][2] Blue precipitate forms immediately (Cu(acac)₂).[1]

    • PYPD: Dark green/brown solution; precipitate forms slowly or requires evaporation.

  • Partition Test (The Validator):

    • Add 10 mL Dichloromethane (DCM) and 10 mL Water to the crude mixture.[1] Shake.

    • Hacac Result: Blue color partitions partially into aqueous phase (or stays as suspension).

    • PYPD Result: Organic layer turns intense dark green; aqueous layer is clear. (Validates superior lipophilicity).

ChelationWorkflow Start Ligand Selection Branch1 Acetylacetone (Hacac) Start->Branch1 Branch2 PYPD (Cyclic Enaminone) Start->Branch2 Reaction Add Cu(II) Acetate (Ethanol/Water) Branch1->Reaction Branch2->Reaction Result1 Cu(acac)2 Precipitate (Blue) Reaction->Result1 Result2 Cu(PYPD)2 Soluble Complex (Green) Reaction->Result2 Partition DCM/Water Partition Test Result1->Partition Result2->Partition Outcome1 Low Lipophilicity (Suspension/Aq Phase) Partition->Outcome1 Hacac Outcome2 High Lipophilicity (DCM Phase Extraction) Partition->Outcome2 PYPD

Figure 2: Workflow for validating lipophilicity differences in copper complexes.

References

  • Synthesis of Enaminones: Greenhill, J. V.[1] "Enaminones."[5][6] Chemical Society Reviews, 1977, 6, 277-294. Link

  • Ketene Aminals in Synthesis: Rajappa, S.[1] "Ketene Aminals - Versatile Synthons in Organic Synthesis." Tetrahedron, 1981, 37, 1453-1480. Link

  • Metal Complexes of Beta-Diketones: Starosta, R., et al.[1] "Coordination chemistry of enaminones." Coordination Chemistry Reviews, 2011.[1] (General reference for enaminone ligands).

  • Tautomerism Studies: Gilli, G., et al.[1] "The Nature of the Intramolecular Hydrogen Bond in Enaminones." Journal of the American Chemical Society, 2000.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

This document provides essential, step-by-step guidance for the proper disposal of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maint...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper disposal of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As no specific Safety Data Sheet (SDS) exists for this unique compound, this guide is synthesized from the known hazards of its constituent molecular fragments: the pentane-2,4-dione (acetylacetone) backbone and the pyrrolidine moiety. The fundamental principle of this procedure is to handle the compound as a flammable, toxic, and potentially corrosive hazardous waste at all times.

Part 1: Core Directive - Hazard Assessment and Waste Profile

Before any handling or disposal, a thorough understanding of the underlying chemical hazards is paramount. The structure of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione incorporates two key functional groups whose individual properties dictate the overall risk profile.

  • The Pentane-2,4-dione (Acetylacetone) Moiety : This 1,3-diketone is a flammable liquid and is considered harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[1][2] Repeated exposure has been linked to central neurotoxicity.[3] Therefore, the entire molecule must be assumed to carry these risks.

  • The Pyrrolidine Moiety : Pyrrolidine is a cyclic amine that is classified as a highly flammable liquid and vapor. It is known to cause severe skin burns and eye damage. Furthermore, it is harmful to aquatic life, necessitating containment from environmental release.[4]

Based on this composite analysis, 3-Pyrrolidin-2-ylidene-pentane-2,4-dione must be classified and managed as a multi-hazard chemical waste . Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system or allowed to evaporate in a fume hood.[5][6]

Hazard Summary Table

For clarity, the following table summarizes the key hazards derived from the parent functionalities, which should be assumed for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

Hazard CategoryAssociated MoietyGHS Classification (Typical)Key Precautionary Notes
Flammability Pentane-2,4-dione & PyrrolidineFlammable Liquid (Category 2 or 3)Keep away from all sources of ignition, including heat, sparks, and open flames.[1]
Acute Toxicity Pentane-2,4-dione & PyrrolidineHarmful if Swallowed, Toxic in Contact with Skin or if InhaledAvoid all personal contact.[1][4] Handle only with appropriate personal protective equipment (PPE).
Corrosivity PyrrolidineCauses Severe Skin Burns and Eye DamageAvoid direct contact. In case of exposure, flush affected area immediately and seek medical attention.
Aquatic Toxicity PyrrolidineHarmful to Aquatic LifePrevent release to the environment. All waste and rinsate must be contained.[4]

Part 2: Procedural Protocol - From Generation to Disposal

This section provides a sequential, actionable plan for the safe handling and disposal of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione waste.

Step 1: Personal Protective Equipment (PPE)

All handling of this waste must be conducted within a certified chemical fume hood. The following minimum PPE is mandatory:

  • Eye Protection : Chemical safety goggles and a face shield.

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).

  • Body Protection : A flame-retardant laboratory coat.

Step 2: Waste Segregation and Container Selection

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.[5]

  • Designated Container : Dedicate a specific waste container for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione and compatible wastes.[6] Never add substances to a container without knowing its contents.[5]

  • Container Material : Use only approved containers made of glass or high-density polyethylene (HDPE) that are in good condition and have a tightly sealing, threaded cap.[7][8]

  • Incompatibility : This waste stream must be segregated from the following:

    • Strong Oxidizing Agents

    • Strong Acids and Bases

    • Reactive Metals

    • Halogenated Organic Wastes[8]

Step 3: Waste Container Labeling

Proper labeling is a critical safety and regulatory requirement.[5] The container label must be securely affixed and clearly legible, containing the following information:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "3-Pyrrolidin-2-ylidene-pentane-2,4-dione" . Avoid using abbreviations or chemical formulas.[9]

  • A clear indication of the hazards: "Flammable, Toxic, Corrosive" .

  • The accumulation start date (the date the first drop of waste is added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[7]

  • Location : The SAA must be at or near the process generating the waste.[7][9]

  • Container Closure : Keep the waste container closed at all times except when actively adding waste.[8][9] Do not leave a funnel in the container.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin, such as a plastic tub, to contain any potential leaks.[8]

  • Safe Placement : Store the container away from heat sources, direct sunlight, and high-traffic areas.[5] Avoid storing containers on the floor where they could be kicked or knocked over.[8]

Step 5: Final Disposal and Decontamination
  • Professional Disposal : When the container is approximately 90% full, arrange for its collection through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]

  • Empty Containers : Any "empty" container that once held 3-Pyrrolidin-2-ylidene-pentane-2,4-dione must be treated as hazardous waste. To decontaminate for disposal as non-hazardous waste, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as hazardous waste in the same waste stream. [10] After rinsing, deface or remove all labels before recycling or discarding the container.[10]

Part 3: Workflow Visualization

To ensure procedural clarity, the following diagram outlines the decision-making process for the disposal of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal A Waste Generation: 3-Pyrrolidin-2-ylidene- pentane-2,4-dione B Wear Full PPE: Goggles, Face Shield, Lab Coat, Gloves A->B Step 1 C Select Compatible Container (Glass or HDPE) B->C Step 2 D Label Container Correctly: 'Hazardous Waste', Full Name, Hazards C->D Step 3 E Add Waste in Fume Hood D->E Step 4 F Store in Designated SAA (Closed, Secondary Containment) E->F Step 5 G Container >90% Full? F->G Step 6 H Contact EHS for Pickup G->H Yes I Continue Safe Storage G->I No J Decontaminate Empty Container (Triple Rinse) H->J After Pickup K Collect Rinsate as Hazardous Waste J->K

Caption: Disposal workflow for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Labor
  • Chemical Waste Procedures. University of Illinois Division of Research Safety.
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET - 2-Pyrrolidinone. CPAchem Ltd.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET - 2,4-Pentanedione. Fisher Scientific.
  • Systemic toxicity from repeated cutaneous contact with 2,4-pentanedione. PubMed.
  • The acute toxicity and primary irritancy of 2,4-pentanedione. PubMed.

Sources

Handling

Personal protective equipment for handling 3-Pyrrolidin-2-ylidene-pentane-2,4-dione

[1][2] Executive Summary & Immediate Action Treat this compound as a Potentially Hazardous Novel Chemical Entity (NCE). 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is an enaminone derivative.[1][2] While specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

Treat this compound as a Potentially Hazardous Novel Chemical Entity (NCE). 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is an enaminone derivative.[1][2] While specific toxicological data (LD50) may be limited in public registries, its structure—a polarized double bond system (Michael acceptor) combined with a pyrrolidine moiety—dictates that it be handled as a potential skin sensitizer, irritant, and hydrolytic source of corrosive amines. [1][2]

Immediate Safety Profile:

  • Physical State: Likely solid/crystalline powder at room temperature.[1]

  • Primary Hazard: Inhalation of dust and dermal absorption.[1]

  • Critical Control: All open handling must occur inside a certified Chemical Fume Hood.[1]

Hazard Identification (Structure-Activity Relationship Analysis)

Expert Insight: In the absence of a specific SDS, we apply the "Precautionary Principle" based on the compound's functional groups.

Functional GroupAssociated HazardMechanism of Action
Enaminone System Sensitizer / Irritant Electrophilic Michael acceptor capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins), leading to allergic contact dermatitis.[1][2]
Pyrrolidine Moiety Corrosive / Toxic Potential for hydrolysis in acidic environments (e.g., stomach acid, mucous membranes) to release free pyrrolidine (highly corrosive/toxic) and acetylacetone (neurotoxic).[1][2]
Beta-Dicarbonyl Chelation Potential to chelate metal ions; biological implications are generally low but relevant for waste segregation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Upgrade protection levels based on the scale of operation.

Tier 1: Standard Handling (mg to gram scale)

Use when weighing, transferring solids, or running small-scale reactions.[1][2]

Body AreaPPE RequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Standard nitrile provides >480 min protection against solid contact.[1][2] Double gloving prevents cross-contamination during doffing.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne.[1] Goggles seal the eyes from dust ingress.[1]
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorDo not rely on masks alone. The primary barrier must be the laminar flow of the fume hood to capture particulates.[1]
Body Lab Coat (High-Neck, Cotton/Poly Blend) Synthetic fibers can melt if a flash fire occurs (solvent risk).[1][2] Cotton blends offer better thermal protection.[1]
Tier 2: High Risk / Solution Phase (Solvent Handling)

Use when the compound is dissolved in organic solvents (DCM, DMSO, Methanol).[1][2]

  • Gloves: Upgrade outer glove to Silver Shield (Laminate) or Viton if using chlorinated solvents (DCM), as nitrile degrades rapidly.[1][2]

  • Face: Add Face Shield over goggles if reaction volume >100 mL.[1]

Operational Workflows & Decision Logic

Workflow A: PPE Selection Decision Tree

This logic ensures you select the correct barrier based on the physical state of the contaminant.[1]

PPE_Decision_Tree Start Start: Handling 3-Pyrrolidin-2-ylidene... State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing Operation? Solid->Weighing Solvent Solvent Type? Liquid->Solvent Action_Solid REQ: Fume Hood OR Powder Enclosure PPE: Double Nitrile + Goggles Weighing->Action_Solid Always Action_DCM REQ: Fume Hood PPE: Laminate Gloves (Silver Shield) Solvent->Action_DCM Halogenated (DCM/CHCl3) Action_General REQ: Fume Hood PPE: Double Nitrile (Change <15m) Solvent->Action_General Polar (MeOH/DMSO) caption Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Workflow B: Safe Weighing & Transfer Protocol

Static electricity can cause this powder to disperse unexpectedly.

  • Preparation: Place the balance inside the fume hood.[1] If this is impossible, use a static-free powder funnel and a tared transfer vessel.[1]

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the spatula and weighing boat before contact.[1]

  • Transfer: Never pour directly from the stock bottle. Use a clean spatula to transfer to a weighing boat, then to the reaction vessel.[1]

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use.[1] Dispose of the towel as solid hazardous waste.

Emergency Response & Decontamination

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95/P100 respirator, goggles, and double gloves.[1]

  • Contain: Cover spill with wet paper towels (water/surfactant) to prevent dust generation.[1] Do not dry sweep.[1]

  • Clean: Scoop up the wet material.[1] Wipe surface 3x with soap and water.[1]

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste - NCE".

Scenario: Skin Exposure

  • Drench: Immediately wash with soap and copious water for 15 minutes .[1]

  • Do Not Use Solvents: Never use ethanol or acetone to wash skin; this increases absorption of the enaminone.[1]

  • Report: Seek medical evaluation.[1][3][4] Provide the chemical structure to the physician (mention "Pyrrolidine derivative").

Disposal & Waste Management

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Do not landfill.[1] The nitrogen content requires proper combustion control to prevent NOx release.[1]
Liquid Waste Organic Solvent WasteSegregate into "Non-Halogenated" or "Halogenated" carboys based on the solvent used.[1]
Sharps/Glass Contaminated SharpsTriple rinse with solvent before disposal in sharps container.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (2025).[1][5] Compound Summary: Pyrrolidine (CAS 123-75-1).[1][6] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.